Vincristine-d3Sulfate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C46H58N4O14S |
|---|---|
分子量 |
926.1 g/mol |
IUPAC 名称 |
methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43+,44+,45+,46?;/m1./s1/i3D3; |
InChI 键 |
AQTQHPDCURKLKT-REHGKODJSA-N |
产品来源 |
United States |
Foundational & Exploratory
Vincristine-d3 Sulfate: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Vincristine (B1662923) Sulfate (B86663), a cornerstone chemotherapy agent, with specific insights into the role of its deuterated analog, Vincristine-d3 Sulfate, in cancer research. This document details the mechanism of action, pharmacokinetic properties, and clinical applications of Vincristine Sulfate, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction to Vincristine and its Deuterated Form
Vincristine is a potent, naturally occurring vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1] It is a widely used chemotherapeutic agent for various cancers, including leukemia, lymphoma, and certain solid tumors.[2][3][4][5][6][7][8] Vincristine-d3 Sulfate is the deuterium-labeled version of Vincristine Sulfate.[9] The incorporation of stable heavy isotopes like deuterium (B1214612) is primarily for its use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS during drug development processes.[9][10] While Vincristine-d3 Sulfate itself is not typically used as a therapeutic agent, its application in pharmacokinetic and metabolic studies is crucial for understanding the behavior of Vincristine Sulfate in vivo.[10]
Mechanism of Action
Vincristine Sulfate exerts its anticancer effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[3][5][11] Its mechanism can be broken down into the following key steps:
-
Microtubule Binding: Vincristine specifically binds to β-tubulin, a subunit of the microtubule polymer.[3] This binding occurs at the positive ends of the microtubules.[11]
-
Inhibition of Microtubule Polymerization: By binding to tubulin, vincristine disrupts the assembly of microtubules.[3][11] This interference prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[11][12]
-
Cell Cycle Arrest: The disruption of the mitotic spindle leads to the arrest of cells in the metaphase of the cell cycle.[3][9][11][12]
-
Induction of Apoptosis: Unable to proceed through mitosis, the cancer cells undergo programmed cell death, or apoptosis.[1][11]
This targeted disruption of rapidly dividing cells is the basis of its efficacy as a cancer therapy.[11]
Quantitative Data
The following tables summarize key quantitative parameters related to Vincristine Sulfate's activity and pharmacokinetics.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Reference |
| Ki for microtubule binding | 85 nM | [9] |
Table 2: Pharmacokinetic Parameters of Vincristine Sulfate in Adult Cancer Patients
| Parameter | Mean Value | Reference |
| Initial half-life (α) | 1.9 minutes | [13] |
| Middle half-life (β) | 19.2 minutes | [13] |
| Terminal half-life (γ) | 22.6 hours | [13][14] |
| Volume of distribution at steady state (Vdss) | 167.6 L / 1.73 m² | [13][14] |
| Plasma clearance | 141.9 mL/min/1.73 m² | [13][14] |
| Fecal excretion | ~80% of injected dose | [4][12][15] |
| Urinary excretion | 10% to 20% of injected dose | [4][12][15] |
Table 3: Common Intravenous Dosages for Vincristine Sulfate
| Patient Population | Typical Dose | Reference |
| Adult | 1.4 mg/m² | [15][16] |
| Pediatric (>10 kg) | 1.5–2 mg/m² | [15][16] |
| Pediatric (≤10 kg) | 0.05 mg/kg (starting dose) | [15] |
Note: A 50% dose reduction is recommended for patients with a direct serum bilirubin (B190676) level above 3 mg/100 mL.[15]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to evaluate the effects of Vincristine Sulfate.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of Vincristine Sulfate that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Vincristine Sulfate for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Vincristine Sulfate on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with Vincristine Sulfate at a predetermined concentration (e.g., near the IC50 value) for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify cell cycle arrest.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To detect and quantify apoptosis induced by Vincristine Sulfate.
Methodology:
-
Cell Treatment: Treat cells with Vincristine Sulfate.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Visualizations
The following diagrams illustrate key aspects of Vincristine Sulfate's action and its study.
Caption: Mechanism of action of Vincristine Sulfate leading to apoptosis.
Caption: In vitro experimental workflow for evaluating Vincristine Sulfate.
Caption: Relationship between Vincristine's action and its effects.
Clinical Significance and Combination Therapies
Vincristine Sulfate is a critical component of many combination chemotherapy regimens, which leverage different mechanisms of action to enhance therapeutic efficacy without significant overlapping toxicities.[12] A well-known example is the CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone), a standard treatment for non-Hodgkin's lymphoma.[17] Clinical trials continue to explore new formulations, such as liposomal vincristine (Marqibo), and novel combinations to improve outcomes and reduce side effects.[2][6][7][11] The National Cancer Institute (NCI) supports ongoing clinical trials investigating new applications for Vincristine Sulfate.[18]
Conclusion
Vincristine Sulfate remains a vital tool in the fight against cancer. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its use. The deuterated form, Vincristine-d3 Sulfate, serves as an essential analytical tool, aiding in the precise pharmacokinetic and metabolic profiling necessary for drug development and optimization. A thorough understanding of its properties, as outlined in this guide, is paramount for researchers and clinicians working to advance cancer therapy.
References
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vincristine Sulfate - NCI [cancer.gov]
- 6. universitycancercenters.com [universitycancercenters.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Vincristine - Together by St. Jude™ [together.stjude.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Pharmacokinetics of vincristine sulfate in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Pharmacokinetics of vincristine sulfate in adult cancer patients. | Semantic Scholar [semanticscholar.org]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. reference.medscape.com [reference.medscape.com]
- 17. mdpi.com [mdpi.com]
- 18. Facebook [cancer.gov]
An In-depth Technical Guide to Vincristine-d3 Sulfate for Microtubule Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Vincristine-d3 Sulfate, a deuterated analog of the potent anti-cancer agent Vincristine (B1662923). Primarily utilized as an internal standard, Vincristine-d3 Sulfate is indispensable for the accurate quantification of Vincristine in biological matrices, facilitating precise pharmacokinetic and pharmacodynamic studies. This document details the mechanism of action of Vincristine, its impact on microtubule dynamics, and provides detailed protocols for its use in research settings.
Core Concepts: Mechanism of Action
Vincristine, a vinca (B1221190) alkaloid derived from Catharanthus roseus, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] By binding to β-tubulin at the positive-end of microtubules, Vincristine inhibits the polymerization of tubulin dimers.[1][2] This disruption of microtubule formation leads to the arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis.[3][4] The deuterium (B1214612) labeling in Vincristine-d3 Sulfate provides a stable isotope tracer for sensitive and specific quantification in research applications without altering its fundamental biological activity.[5]
The primary application of Vincristine-d3 Sulfate is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[6][7] Its use allows for the precise measurement of Vincristine concentrations in complex biological samples, which is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the analysis and effects of Vincristine.
Table 1: Physicochemical and Binding Properties
| Parameter | Value | Reference |
| Molecular Formula | C₄₆H₅₅D₃N₄O₁₄S | [5] |
| Molecular Weight | 926.05 g/mol | [5] |
| Ki for Microtubule Binding | 85 nM | [5] |
Table 2: Pharmacokinetic Parameters of Vincristine (Human and Mouse)
| Parameter | Species | Value | Reference |
| Clearance (CL) | Human (Children) | 482 ± 342 mL/min/m² | [8] |
| Human (Adults) | 8.9 L/h (liposomal) | [9] | |
| Volume of Distribution (Vz) | Human (Adults) | 224.2 L (liposomal) | [9] |
| Half-life (t½) | Human (Adults) | 18.4 h (liposomal) | [9] |
| Human | Triphasic: 0.85 min, 7.4 min, 164 min | [10] | |
| Cmax | Human (Adults) | 86.6 ng/mL (liposomal) | [9] |
| AUC₀-inf | Human (Adults) | 222.1 ng/mL·h (liposomal) | [9] |
Table 3: LC-MS/MS Assay Parameters for Vincristine Quantification using Vincristine-d3 Sulfate
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (Human Plasma) | [7] |
| 2.5 ng/mL (Mouse Plasma) | [6] | |
| Linearity Range | 0.5 - 100 ng/mL (Human Plasma) | [7] |
| 2.5 - 250 ng/mL (Mouse Plasma) | [6] | |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy | 91.7 - 107% | [6] |
| Extraction Recovery | 88.4 - 107% | [6] |
Table 4: Cellular Effects of Vincristine
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | SH-SY5Y (Neuroblastoma) | 0.1 µM | [4] |
| Mitotic Index Increase | SH-SY5Y (Neuroblastoma) | From 0.25 (6h) to 0.71 (18h) | [4] |
Experimental Protocols
Quantification of Vincristine in Plasma using LC-MS/MS with Vincristine-d3 Sulfate Internal Standard
This protocol outlines a method for the determination of Vincristine concentrations in plasma samples.
Materials:
-
Vincristine Sulfate
-
Vincristine-d3 Sulfate (Internal Standard)[6]
-
Methanol
-
Human or mouse plasma
-
LC-MS/MS system with an electrospray ionization (ESI) source[6][7]
-
C18 analytical column (e.g., Accucore aQ or Kinetex C18)[6][7]
Procedure:
-
Sample Preparation (Protein Precipitation): [7]
-
To 50 µL of plasma, add 150 µL of acetonitrile containing Vincristine-d3 Sulfate (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
-
Chromatographic Separation:
-
Use a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set a flow rate of 0.3-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Vincristine to Vincristine-d3 Sulfate against the concentration of the calibration standards.
-
Determine the concentration of Vincristine in the unknown samples from the calibration curve.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of Vincristine on the assembly of microtubules in vitro.[3][11]
Materials:
-
Purified tubulin (>99% pure)[12]
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)[3]
-
Vincristine Sulfate
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C[11][12]
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer and a 96-well plate to 37°C.[11]
-
Prepare serial dilutions of Vincristine in G-PEM buffer.
-
-
Assay:
-
Add the desired concentration of Vincristine or vehicle control to the pre-warmed wells.[3]
-
Initiate the reaction by adding cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of Vincristine on the rate and extent of microtubule polymerization compared to the control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the mitotic arrest induced by Vincristine.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)[4]
-
Vincristine Sulfate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of Vincristine or a vehicle control for different time points (e.g., 6, 12, 18, 24 hours).[4]
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M phase indicates mitotic arrest.[13]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to Vincristine research.
Caption: Signaling pathway of Vincristine's action on microtubules.
References
- 1. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. Pharmacokinetics of vincristine in children and adolescents with acute lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic Behavior of Vincristine and Safety Following Intravenous Administration of Vincristine Sulfate Liposome Injection in Chinese Patients With Malignant Lymphoma [frontiersin.org]
- 10. The pharmacokinetics of [3H]-vincristine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Vincristine-d3 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Vincristine-d3 Sulfate, a deuterated form of the potent antineoplastic agent, Vincristine (B1662923) Sulfate. This document is intended to serve as a vital resource for professionals engaged in research, drug development, and quality control, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Physical and Chemical Properties
Vincristine-d3 Sulfate is the deuterated analog of Vincristine Sulfate, an alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[1] The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.[2][3][4]
The following tables summarize the key physical and chemical identifiers and properties of Vincristine-d3 Sulfate.
Table 1: Compound Identification
| Identifier | Value |
| Compound Name | Vincristine-d3 Sulfate |
| Synonyms | 22-Oxovincaleukoblastine-d3 Sulfate, Leurocristine-d3 Sulfate, Kyocristine-d3, VCR Sulfate-d3[5][6] |
| CAS Number | 1217854-24-4[3][5][6], 1246817-10-6[4][6][7] |
| Unlabeled CAS | 2068-78-2[3][4][6] |
| Molecular Formula | C₄₆H₅₅D₃N₄O₁₄S[5][6] |
| Molecular Weight | 926.05 g/mol [5][6][7] |
Table 2: Physicochemical Properties
| Property | Description / Value |
| Appearance | White to off-white solid/crystalline powder[3][8][9] |
| Purity | ≥99% deuterated forms (d1-d3)[2] |
| Storage | -20°C, protect from light, stored under an inert atmosphere[2][9][10] |
| Stability | Stable for ≥ 4 years under recommended storage conditions[2] |
| Solubility | Water: 50 mg/mL (with sonication)[10] DMSO: 83.33 mg/mL (with sonication and heating to 80°C)[10] Methanol: Soluble[2][9] Acetonitrile: Soluble[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and application of Vincristine-d3 Sulfate in a research setting.
Protocol 1: Determination of Chemical Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for Vincristine Sulfate, which can be adapted for its deuterated analog.
Objective: To quantify the concentration of Vincristine-d3 Sulfate over time under various storage conditions to determine its chemical stability.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector[11]
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)[11]
-
Mobile Phase: A mixture of acetonitrile, water, methanol, and diethylamine (B46881) (e.g., 34.9:40:25:0.1, v/v/v/v), with pH adjusted to 7.0[11]
-
Vincristine-d3 Sulfate reference standard
-
High-purity solvents and reagents
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Vincristine-d3 Sulfate in a suitable solvent (e.g., 0.9% sodium chloride injection) at a known concentration.[12]
-
Package the solutions in the desired containers (e.g., polypropylene (B1209903) syringes or polyolefin bags).[12][13]
-
-
Storage Conditions:
-
Sample Analysis:
-
Chromatographic Conditions:
-
Data Analysis:
-
Quantify the peak area corresponding to Vincristine-d3 Sulfate.
-
Calculate the concentration of the drug remaining at each time point relative to the initial concentration. Stability is generally defined as retaining >95% of the initial concentration.[13]
-
Mechanism of Action: Microtubule Inhibition
Vincristine Sulfate and its deuterated analog exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[15] The primary mechanism involves binding to tubulin, the protein subunit of microtubules, which inhibits their polymerization.[15][16] This disruption prevents the formation of the mitotic spindle, a structure essential for the separation of chromosomes during mitosis.[15][17] Consequently, the cell cycle is arrested at the metaphase stage, which ultimately triggers apoptosis (programmed cell death).[16][17]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows associated with Vincristine-d3 Sulfate.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vivanls.com [vivanls.com]
- 6. Vincristine-d3 Sulfate | TRC-V314253-10MG | LGC Standards [lgcstandards.com]
- 7. Vincristine-d3 (sulfate) | C46H58N4O14S | CID 71752955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vincristine Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vincristine-d3 Sulfate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. "Stability of vincristine (Teva) in original vials after re-use, and in" by GJ Sewell and R Trittler [pearl.plymouth.ac.uk]
- 14. akademiamedycyny.pl [akademiamedycyny.pl]
- 15. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 16. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
Vincristine-d3 Sulfate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vincristine-d3 Sulfate, a deuterated analog of the chemotherapy agent Vincristine (B1662923) Sulfate. This document outlines its chemical and physical properties, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and a summary of the mechanism of action of vincristine.
Core Data Presentation
Vincristine-d3 Sulfate is primarily utilized as an internal standard for the quantification of vincristine in biological samples by mass spectrometry-based assays.[1][2] Its isotopic labeling ensures similar chemical and physical behavior to the parent drug, allowing for accurate and precise measurement.
Below is a summary of the key quantitative data for Vincristine-d3 Sulfate. It is important to note that different suppliers report varying CAS numbers for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₅₅D₃N₄O₁₄S | [3][4] |
| Molecular Weight | 926.05 g/mol | [3][4] |
| CAS Number | 1217854-24-4 | [3][5] |
| 1246817-10-6 | [4][6][7] | |
| Unlabeled Compound CAS | 2068-78-2 (Vincristine Sulfate) | [4][5][6] |
Experimental Protocol: Quantification of Vincristine in Plasma by LC-MS/MS
This section details a representative methodology for the quantification of vincristine in plasma samples using Vincristine-d3 Sulfate as an internal standard. This protocol is a composite of established methods for the analysis of vincristine in biological matrices.[3][4][8][9][10]
Objective: To accurately determine the concentration of vincristine in plasma samples.
Materials and Reagents:
-
Vincristine standard
-
Vincristine-d3 Sulfate (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Control plasma
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions and Standards:
-
Prepare stock solutions of vincristine and Vincristine-d3 Sulfate in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (Vincristine-d3 Sulfate) by diluting the stock solution with methanol.
-
Prepare calibration curve standards by spiking control plasma with known concentrations of vincristine.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, add 150 µL of the internal standard working solution in methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate vincristine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for vincristine and its deuterated internal standard. For example:
-
Vincristine: m/z 825.4 → 765.4
-
Vincristine-d3: m/z 828.4 → 768.4
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of vincristine to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of vincristine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action: Vincristine
Vincristine is a vinca (B1221190) alkaloid that functions as a microtubule-destabilizing agent.[5][11] Its primary mechanism of action involves the inhibition of microtubule polymerization, which is crucial for mitotic spindle formation during cell division.[5][11][12] This disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis in rapidly dividing cells.[5][11]
Caption: Mechanism of action of Vincristine leading to apoptosis.
This technical guide provides essential information for the use of Vincristine-d3 Sulfate in a research and drug development setting. The provided data and protocols offer a foundation for the accurate quantification of vincristine, while the mechanism of action summary provides context for its therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Vincristine | Cell Signaling Technology [cellsignal.com]
- 8. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantification of Vincristine in Human Plasma by LC-MS/MS Using Vincristine-d3 Sulfate as an Internal Standard
Introduction
Vincristine (B1662923) is a vinca (B1221190) alkaloid used as a chemotherapeutic agent in the treatment of various cancers, including leukemia and lymphoma.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of vincristine is crucial to optimize efficacy and minimize toxicity, such as peripheral neuropathy.[1][2] This application note describes a robust and sensitive method for the quantification of vincristine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Vincristine-d3 Sulfate, a stable isotope-labeled internal standard, to ensure high accuracy and precision.[1][2][3]
Principle
This method involves the extraction of vincristine and the internal standard, Vincristine-d3 Sulfate, from human plasma via protein precipitation. The analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both vincristine and its deuterated internal standard.
Materials and Reagents
-
Vincristine Sulfate (Reference Standard)
-
Vincristine-d3 Sulfate (Internal Standard)[1]
-
LC-MS grade methanol[1]
-
LC-MS grade acetonitrile[1]
-
LC-MS grade formic acid[1]
-
Ultrapure water
-
Human plasma (blank)
Experimental Workflow
References
- 1. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Vincristine using Vincristine-d3 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of vincristine (B1662923) in biological matrices, such as human or mouse plasma, using Vincristine-d3 Sulfate (B86663) as an internal standard. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the reference method for vincristine pharmacokinetic analysis due to its high sensitivity and specificity.[1]
Introduction
Vincristine is a potent anti-cancer agent belonging to the vinca (B1221190) alkaloid family, widely used in the treatment of various hematological malignancies and solid tumors, particularly in pediatric oncology.[2][3] Its therapeutic use is, however, limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, which can lead to severe neurotoxicity.[1][2] Therefore, accurate and reliable quantification of vincristine concentrations in patient samples is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies to optimize dosing and minimize toxicity.[4][5] The use of a stable isotope-labeled internal standard, Vincristine-d3 Sulfate, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[2][6][7]
I. Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for vincristine quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Vincristine-d3 Sulfate |
| Sample Matrix | Human or Mouse Plasma[2][4][8] |
| Sample Preparation | Protein Precipitation[2][4] |
Table 2: Calibration and Quality Control Data
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 250 ng/mL | [2][4] |
| Correlation Coefficient (r²) | > 0.99 | [2][4] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 2.5 ng/mL | [1][2][8] |
| Intra-day Precision (%RSD) | < 15% | [2][9] |
| Inter-day Precision (%RSD) | < 15% | [2][9] |
| Accuracy | 91.7% - 107% | [2][9] |
| Extraction Recovery | 88.4% - 107% | [2][9] |
II. Experimental Protocols
A. Materials and Reagents
-
Vincristine Sulfate (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Control Human or Mouse Plasma
B. Stock and Working Solution Preparation
-
Vincristine Stock Solution (1 mg/mL): Accurately weigh and dissolve Vincristine Sulfate in methanol.
-
Vincristine-d3 Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve Vincristine-d3 Sulfate in methanol.
-
Vincristine Working Solutions: Serially dilute the vincristine stock solution with methanol to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the Vincristine-d3 Sulfate stock solution with methanol to a final concentration of 100 ng/mL.[2]
C. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control.[4]
-
Add 100 µL of the internal standard working solution (Vincristine-d3 Sulfate in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
D. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A UHPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
Table 3: Chromatographic Conditions
| Parameter | Condition |
| Column | Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.4 mL/min[2][4] |
| Gradient Elution | Optimized to separate vincristine and internal standard from matrix components. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage, and then re-equilibrates. |
| Injection Volume | 2 - 10 µL[2][11] |
| Column Temperature | 40°C[11] |
| Run Time | Approximately 4 minutes[4] |
Table 4: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Vincristine | 825.4 → 765.1 m/z[4] |
| Vincristine-d3 | 828.2 → 768.2 m/z[4] |
| Collision Energy and other MS parameters | Optimized for maximum signal intensity for each transition. |
III. Diagrams
Caption: Experimental workflow for the quantification of vincristine.
Caption: Mechanism of action of vincristine leading to apoptosis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Population pharmacokinetic model development and exposure–response analysis of vincristine in patients with malignant lymphoma - ProQuest [proquest.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vincristine-d3 Sulfate | TRC-V314253-10MG | LGC Standards [lgcstandards.com]
- 11. Pharmacokinetic characteristics of vincristine sulfate liposomes in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vincristine-d3 Sulfate in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine (B1662923), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a widely used chemotherapeutic agent for the treatment of various cancers, including acute lymphoblastic leukemia and lymphomas.[1] Due to its narrow therapeutic index and significant inter-individual variability in pharmacokinetics, precise and accurate quantification of vincristine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[2] Vincristine-d3 Sulfate (B86663), a deuterium-labeled stable isotope of vincristine sulfate, serves as an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in determining vincristine concentrations in complex biological samples like plasma.[3] This document provides detailed application notes and protocols for the use of Vincristine-d3 Sulfate in pharmacokinetic studies of vincristine.
Principle of Stable Isotope Dilution and the Role of Vincristine-d3 Sulfate
Stable isotope dilution analysis using LC-MS/MS is the gold standard for quantitative bioanalysis. This technique involves adding a known concentration of a stable isotope-labeled version of the analyte (in this case, Vincristine-d3 Sulfate) to the biological sample as an internal standard (IS). The analyte and the IS are chemically identical and thus exhibit similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Any loss of analyte during the analytical process will be accompanied by a proportional loss of the IS. The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the IS, an accurate quantification of the analyte can be achieved, compensating for matrix effects and variations in extraction recovery.
Data Presentation: Pharmacokinetic Parameters of Vincristine
The following tables summarize key pharmacokinetic parameters of vincristine from studies that utilized LC-MS/MS methods, with the understanding that the use of a stable isotope-labeled internal standard like Vincristine-d3 is a best practice for such assays.
Table 1: Pharmacokinetic Parameters of Vincristine in Mice Following a Single Intravenous Dose (1 mg/kg) [3]
| Parameter | Wild-Type Mice (Mean ± SD) | CYP3A-Deficient Mice (Mean ± SD) |
| Cmax (ng/mL) | 203.5 ± 45.7 | 245.3 ± 33.1 |
| Tmax (min) | 5 | 5 |
| AUC (0-t) (ng·h/mL) | 148.7 ± 28.9 | 389.2 ± 76.4 |
| AUC (0-inf) (ng·h/mL) | 151.2 ± 29.8 | 398.7 ± 81.2 |
| Half-life (t½) (h) | 1.3 ± 0.3 | 2.1 ± 0.4 |
| Clearance (CL) (L/h/kg) | 4.4 ± 0.9 | 1.7 ± 0.3 |
| Volume of Distribution (Vd) (L/kg) | 7.9 ± 1.2 | 5.2 ± 0.9 |
This study explicitly used [2H3]-vincristine as an internal standard.[3]
Table 2: Pharmacokinetic Parameters of Vincristine in Adult Cancer Patients [4]
| Parameter | Vincristine Alone (Mean ± SD) | Vincristine + Nifedipine (Mean ± SD) |
| Dose | 2 mg | 2 mg |
| AUC (0-inf) (ng·h/mL) | 95.1 ± 23.4 | 122.1 ± 35.6 |
| Clearance (CL) (L/h) | 22.1 ± 5.7 | 17.3 ± 4.9 |
| Terminal Half-life (t½γ) (h) | 22.5 ± 8.1 | 29.8 ± 11.2 |
| Volume of Distribution (Vz) (L) | 688.8 ± 210.5 | 695.4 ± 234.7 |
This study utilized a sensitive radioimmunoassay, and the data is presented for comparative purposes.[5]
Table 3: Pharmacokinetic Parameters of Vincristine in Pediatric Cancer Patients [6][7]
| Parameter | Children (2 mo - 18 y)[6] | Children with ALL[7] |
| Dose | Not specified | 1.5 mg/m² |
| Clearance (CL) | 482 ± 342 mL/min/m² | 228 (128-360) mL/min/m² (median, 25th-75th percentile) |
| Elimination Half-life (t½) | Not specified | 1001 (737-1325) min (median, 25th-75th percentile) |
| Volume of Distribution (Vdss) | Not specified | 262 (158-469) L/m² (median, 25th-75th percentile) |
These studies used HPLC-based methods for quantification.[6][7]
Experimental Protocols
Bioanalytical Method for Vincristine Quantification in Plasma using LC-MS/MS
This protocol is a composite based on several validated methods.[2][3][8]
a. Materials and Reagents:
-
Vincristine Sulfate (Reference Standard)
-
Vincristine-d3 Sulfate (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma (for calibration standards and quality controls)
b. Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vincristine Sulfate and Vincristine-d3 Sulfate in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Vincristine Sulfate stock solution with methanol to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the Vincristine-d3 Sulfate stock solution with methanol to a final concentration (e.g., 100 ng/mL).
c. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
d. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
e. Calibration Curve and Quantification:
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of vincristine.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Inject the processed samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of vincristine to Vincristine-d3 against the nominal concentration of vincristine.
-
Quantify the vincristine concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacokinetic Study Design (Illustrative Example)
-
Subjects: Animal models (e.g., mice) or human patients.
-
Drug Administration: Administer a single intravenous bolus of Vincristine Sulfate at a specified dose.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for vincristine concentration using the validated LC-MS/MS method with Vincristine-d3 Sulfate as the internal standard.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.
Mandatory Visualizations
Caption: Bioanalytical workflow for vincristine quantification in plasma.
Caption: Vincristine's mechanism of action and metabolic pathway.
References
- 1. Population Pharmacokinetics of Vincristine Related to Infusion Duration and Peripheral Neuropathy in Pediatric Oncology Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of vincristine sulfate in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and selective liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of vincristine in children and adolescents with acute lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of vincristine monotherapy in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Pharmacokinetics of vincristine sulfate in adult cancer patients. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Vincristine-d3 Sulfate in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Vincristine-d3 Sulfate for the identification and quantification of vincristine (B1662923) metabolites in drug metabolism studies. The inclusion of a stable isotope label allows for confident differentiation of drug-related material from endogenous matrix components, facilitating robust metabolite characterization.
Introduction to Vincristine Metabolism and the Role of Stable Isotopes
Vincristine is a vinca (B1221190) alkaloid anticancer agent primarily used in chemotherapy regimens. Its metabolism is crucial in understanding its efficacy and toxicity profile. The major route of vincristine metabolism is oxidation, mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] This process leads to the formation of several metabolites, with M1 being the most prominent.[2][3]
Stable isotope-labeled compounds, such as Vincristine-d3 Sulfate, are invaluable tools in drug metabolism studies.[4] By incorporating deuterium (B1214612) atoms, the mass of the parent drug and its subsequent metabolites are increased by a known amount (in this case, +3 Da). This mass shift allows for the unequivocal identification of drug-related peaks in complex biological matrices using mass spectrometry.[5] Vincristine-d3 Sulfate serves as an excellent internal standard for the accurate quantification of vincristine and its metabolites.[5]
Data Presentation: Quantitative Analysis of Vincristine and Metabolite M1
The following tables summarize typical validation and quantitative parameters from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of vincristine and its primary metabolite, M1.
Table 1: LC-MS/MS Method Parameters for Vincristine and M1 Quantification
| Parameter | Method 1[6] | Method 2[7] | Method 3[8] |
| Column | Inertsil ODS-3 C18 (2.1 x 150 mm, 5 µm) | C8 HPLC column (50 mm x 2.0 mm, 3.0 µm) | Inertsil ODS-3 C18 (3.0 x 150 mm, 5 µm) |
| Mobile Phase A | 0.2% Formic acid in water | Gradient Elution (details not specified) | 0.2% Formic acid in water:Methanol (80:20, v/v) |
| Mobile Phase B | Not specified (gradient with A) | Not specified | 0.2% Formic acid in water:Methanol (20:80, v/v) |
| Flow Rate | Not specified (20 min run time) | 0.2 ml/min | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Vincristine) | m/z 413.2 -> 362.2 | m/z 825.4 -> 765.4 | Not specified |
| MRM Transition (M1) | m/z 397.3 -> 376.2 | Not applicable | Not specified |
| MRM Transition (IS - Vinblastine) | m/z 406.3 -> 271.7 | m/z 811.4 -> 751.4 | Not applicable |
| MRM Transition (IS - Vincristine-d3) | Not applicable | Not applicable | m/z 828.2 -> 768.2 |
Table 2: Quantitative Performance of Vincristine and M1 Assays
| Parameter | Vincristine Assay 1[6] | Vincristine Assay 2[7] | Vincristine & M1 Assay[8] |
| Matrix | Human Plasma | Human Plasma | Dried Blood Spots |
| Linear Range | Not specified | Up to 50.0 ng/ml | 0.6-100 ng/ml (Vincristine), 0.4-100 ng/ml (M1) |
| Limit of Quantification (LOQ) | 12 pg/mL | 0.25 ng/ml | 0.6 ng/ml (Vincristine), 0.4 ng/ml (M1) |
| Intra-day Precision (%RSD) | < 9.6% | 6.3% to 10% | 1.05% to 10.11% |
| Inter-day Precision (%RSD) | < 10.9% | 3.8% to 9.7% | 5.78% to 8.91% |
| Intra-day Accuracy | 106.8 ± 9.6% | 91.9% to 100.8% | 93.10% to 117.17% |
| Inter-day Accuracy | 90.9 ± 10.9% | 93.5% to 100.5% | 95.88% to 111.21% |
Experimental Protocols
In Vitro Metabolite Identification using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for identifying vincristine metabolites using a mixture of unlabeled vincristine and Vincristine-d3 Sulfate.
Materials:
-
Vincristine Sulfate
-
Vincristine-d3 Sulfate
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a 1:1 (mol/mol) mixture of Vincristine Sulfate and Vincristine-d3 Sulfate in methanol.
-
In a microcentrifuge tube, pre-warm the phosphate buffer and HLM suspension to 37°C.
-
Add the Vincristine/Vincristine-d3 mixture to the HLM suspension to achieve a final substrate concentration of 1 µM. The final protein concentration of HLMs should be between 0.5 and 1 mg/mL.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot onto a high-resolution LC-MS/MS system.
-
Acquire data in full scan mode and data-dependent MS/MS mode to detect parent compounds and their metabolites.
-
-
Data Analysis for Metabolite Identification:
-
Analyze the full scan data for pairs of peaks with a mass difference of 3.0188 Da (the mass difference between the d3- and d0-labeled compounds).
-
The presence of such a doublet is a strong indication of a vincristine-related metabolite.
-
Fragment the parent ions of these doublets and compare the MS/MS spectra. The deuterated and non-deuterated fragments will also exhibit a characteristic mass shift, aiding in structural elucidation.
-
In Vivo Metabolite Profiling in an Animal Model (e.g., Mouse)
This protocol describes a procedure for identifying vincristine metabolites in plasma from an animal model.
Materials:
-
Vincristine Sulfate
-
Vincristine-d3 Sulfate
-
Suitable animal model (e.g., C57BL/6 mice)
-
Vehicle for dosing (e.g., saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Acetonitrile with an internal standard (e.g., Vinblastine or Vincristine-d3 if not co-administered)
Procedure:
-
Dosing:
-
Administer a solution of Vincristine Sulfate to the animal model via an appropriate route (e.g., intravenous injection).
-
For quantitative studies, a separate cohort can be administered Vincristine-d3 Sulfate. For metabolite identification studies, a mixture can be administered, or data can be analyzed for the expected mass shift from the natural isotope pattern.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Preparation:
-
To a known volume of plasma (e.g., 50 µL), add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Vinblastine or Vincristine-d3 Sulfate).
-
Vortex and centrifuge to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Follow steps 4 and 5 from the in vitro protocol for sample analysis and data processing to identify and quantify vincristine and its metabolites.
-
Visualizations
Vincristine Metabolism and Mechanism of Action
Caption: Overview of Vincristine metabolism and its mechanism of action on microtubule dynamics.
Experimental Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification using stable isotope labeling.
Vincristine-Induced Apoptotic Signaling Pathway
Caption: Simplified signaling cascade of vincristine-induced apoptosis following mitotic arrest.
References
- 1. brieflands.com [brieflands.com]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Note: Sample Preparation for the Bioanalysis of Vincristine-d3 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine, a vinca (B1221190) alkaloid, is a potent chemotherapeutic agent used in the treatment of various cancers. Its deuterated analogue, Vincristine-d3, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification. Proper sample preparation is a critical step to remove interfering substances from biological matrices such as plasma and serum, thereby enhancing the accuracy and sensitivity of analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Vincristine-d3 Sulfate.
Comparison of Sample Preparation Techniques
The choice of sample preparation method depends on the desired level of sample cleanliness, sensitivity, throughput, and available resources. Below is a summary of quantitative data for different techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery | 90–95% (when combined with online SPE)[1][2] | Generally lower recovery (10-20% lower than SPE) | High and consistent recoveries, often >90% |
| Matrix Effect | High, as it mainly removes proteins, leaving other matrix components | Moderate, can be variable[3] | Low, provides the cleanest extracts by removing salts, proteins, and phospholipids[3] |
| Lower Limit of Quantitation (LLOQ) | Typically in the low ng/mL range (e.g., 0.1 to 2.5 ng/mL)[1] | Can achieve sub-ng/mL levels | Can achieve low ng/mL to sub-ng/mL levels (e.g., 0.18 ng/mL)[4] |
| Throughput | High, simple and fast | Moderate | Lower, can be automated with 96-well plates |
| Cost | Low | Low to moderate | High |
| Solvent Consumption | Low | High | Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It is effective at removing the bulk of proteins from the sample.
Materials:
-
Biological matrix (e.g., human plasma)
-
Vincristine-d3 Sulfate internal standard solution
-
Acetonitrile (B52724) (ACN), ice-cold
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the appropriate amount of Vincristine-d3 Sulfate internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides cleaner sample extracts than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Biological matrix (e.g., human plasma)
-
Vincristine-d3 Sulfate internal standard solution
-
Ammonium (B1175870) hydroxide (B78521) or other basifying agent
-
Organic extraction solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of the plasma sample into a clean glass tube.
-
Add the Vincristine-d3 Sulfate internal standard.
-
Add 50 µL of 1 M ammonium hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the tube for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly effective method for producing clean sample extracts, which can significantly reduce matrix effects and improve analytical sensitivity.
Materials:
-
Biological matrix (e.g., human plasma)
-
Vincristine-d3 Sulfate internal standard solution
-
SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange sorbent)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Evaporation system
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the Vincristine-d3 Sulfate internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Vincristine-d3 Sulfate with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for sample preparation and analysis of Vincristine-d3 Sulfate.
Mechanism of Action of Vincristine
Vincristine exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for cell division. This diagram illustrates the inhibitory action of Vincristine on microtubule polymerization.
References
Application Note: Quantitative Analysis of Vincristine in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vincristine (B1662923) is a potent vinca (B1221190) alkaloid used in chemotherapy for various cancers, including leukemia and lymphoma.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial for optimizing dosage and minimizing toxicity, such as peripheral neuropathy.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of vincristine in biological matrices, such as plasma. The use of a stable isotope-labeled deuterated internal standard ([²H₃]-vincristine) ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[3]
Experimental Protocols
Protocol 1.1: Preparation of Standards and Quality Controls (QC)
-
Stock Solutions: Prepare primary stock solutions of vincristine and the deuterated internal standard ([²H₃]-vincristine) in methanol (B129727) at a concentration of 5 mg/mL.[3] Store these solutions at -20°C.[3]
-
Working Solutions:
-
Prepare a series of vincristine working solutions by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 10–1,000 ng/mL).[3]
-
Prepare an internal standard (IS) working solution (e.g., 100 ng/mL) by diluting the [²H₃]-vincristine stock solution with methanol.[3]
-
-
Calibration Standards: Prepare calibration standards by spiking drug-free blank plasma with the vincristine working solutions to achieve final concentrations typically ranging from 2.5 to 250 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free blank plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For a 2.5-250 ng/mL calibration range, typical QC concentrations would be 7.5 ng/mL (LQC), 125 ng/mL (MQC), and 212.5 ng/mL (HQC).[3]
Protocol 1.2: Sample Preparation (Protein Precipitation)
This protocol is adapted for small sample volumes, such as 5 µL of mouse plasma.[3]
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, add 5 µL of the plasma sample.
-
Add 40 µL of the internal standard working solution.
-
Add 55 µL of methanol to induce protein precipitation.[3]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1][3]
-
Carefully transfer 75 µL of the clear supernatant to an autosampler vial for analysis.[3]
-
Inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[3]
Experimental Workflow Diagram
Caption: Workflow for vincristine quantification.
LC-MS/MS Methodologies and Data
The following tables summarize typical instrument parameters and method validation data from published studies for the quantification of vincristine.
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| LC System | Vanquish UHPLC[3] | Shimadzu HPLC System[4] |
| Column | Accucore aQ C18[3] | Kinetex C18 (2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.2% Formic Acid in Water[6] | 25 mM Acetic Acid + 0.3% Formic Acid in Water[7][8] |
| Mobile Phase B | Methanol[7][8] | Acetonitrile / Methanol[3][4] |
| Flow Rate | 0.4 mL/min[3][9] | 0.3 mL/min[7][8] |
| Elution | Gradient[3][7][8] | Isocratic or Gradient[4][6] |
| Run Time | 2.2 min[3][9] | 4.0 min[5] |
| MS System | Triple Quadrupole Mass Spectrometer[3][5] | API5000 Triple Quadrupole[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][7] | Positive Turbospray[4] |
| MRM Transition (VCR) | m/z 825.4 → 765.4[10] | m/z 413.2 → 362.2[11] |
| MRM Transition (IS) | m/z 811.4 → 751.4 (for Vinblastine)[10] | m/z 828.4 → 768.4 (for [²H₃]-Vincristine, predicted) |
Table 2: Summary of Quantitative Method Validation Data
| Parameter | Result | Reference |
|---|---|---|
| Biological Matrix | Mouse Plasma | [3][9] |
| Linearity Range | 2.5 - 250 ng/mL (r² > 0.99) | [3][9] |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL | [3][9] |
| Intra-day Precision (%CV) | < 15% | [3][9] |
| Inter-day Precision (%CV) | < 15% | [3][9] |
| Accuracy | 91.7% - 107% | [3][9] |
| Extraction Recovery | 88.4% - 107% | [3][9] |
| Matrix Effect | 108% - 110% |[3][9] |
Vincristine Metabolism and Mechanism of Action
Vincristine exerts its anticancer effect by disrupting microtubule dynamics, which is essential for cell division.[2][12] Its clearance from the body is primarily handled by the liver.
Vincristine Pharmacokinetics and Pharmacodynamics Pathway
Caption: Vincristine metabolism and mechanism of action.
Vincristine's primary mechanism of action is the inhibition of mitosis. It binds to β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[13] This disruption of microtubule formation prevents the assembly of the mitotic spindle, causing cells to arrest in metaphase, which ultimately leads to apoptosis (programmed cell death).[13]
The disposition of vincristine is heavily influenced by cytochrome P450 enzymes in the liver, with CYP3A5 being a key contributor to its metabolism into metabolites like M1.[14][15] The drug is also a known substrate for efflux transporters such as P-glycoprotein (P-gp), which affects its distribution in the body.[13] The high inter-individual variability in the expression of these enzymes and transporters contributes to the variable pharmacokinetics of vincristine.[3]
Conclusion: The described LC-MS/MS method, utilizing a deuterated internal standard, provides a sensitive, specific, and reliable protocol for the quantitative analysis of vincristine in biological matrices. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is well-suited for pharmacokinetic studies, and TDM, enabling a better understanding of vincristine's disposition and aiding in the optimization of chemotherapy regimens to improve efficacy and patient safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma and cerebrospinal fluid pharmacokinetics of vincristine and vincristine sulfate liposomes injection (VSLI, marqibo®) after intravenous administration in Non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols: Use of Vincristine-d3 Sulfate in Clinical and Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vincristine (B1662923), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent antineoplastic agent widely employed in chemotherapy regimens for various cancers, including acute lymphoblastic leukemia, Hodgkin's lymphoma, and neuroblastoma.[1] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] Vincristine-d3 Sulfate is the deuterium-labeled analogue of Vincristine Sulfate. In clinical and preclinical research, Vincristine-d3 Sulfate serves as a critical internal standard for the accurate quantification of vincristine in biological matrices.[4][5] The use of stable isotope-labeled internal standards like Vincristine-d3 Sulfate is the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability during sample preparation and analysis, ensuring high precision and accuracy in pharmacokinetic and pharmacodynamic studies.[6][7]
These application notes provide detailed protocols and data for the use of Vincristine-d3 Sulfate in preclinical and clinical research settings.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for Vincristine, which is relevant to studies utilizing Vincristine-d3 Sulfate for its quantification.
Table 1: In Vitro Efficacy of Vincristine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SH-SY5Y | Neuroblastoma | 100 | [8] |
| UKF-NB-3 | Neuroblastoma | Varies (see reference) | [9] |
| MCF7-WT | Breast Cancer | 7.371 | [10] |
| VCR/MCF7 (Resistant) | Breast Cancer | 10,574 | [10] |
| L1210 | Murine Leukemia | ~10-100 | [11] |
| CEM | Human Lymphoblastoid Leukemia | ~10-100 | [11] |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Vincristine
| Species/Population | Dosing | Key Pharmacokinetic Parameters | Reference |
| Non-human Primates | Intravenous bolus | t1/2 (initial): 4.8 mint1/2 (terminal): 24.3 hAUC0-∞: 614 ng·hr/mLClearance: 33.8 mL/min | [12] |
| Infants and Young Children | Intravenous | Dose-dependent, BSA-banded dosing is being investigated to optimize exposure. | [13][14] |
| Pediatric Oncology Patients | Push injections vs. 1h infusions | Large inter- and intra-patient variability. Higher clearance in children compared to adults. | [15] |
| Chinese Patients with Malignant Lymphoma | 1.4 mg/m² VSI | Cmax: (See reference for curve)t1/2 (terminal): (See reference for details) | [16] |
Table 3: In Vivo Efficacy of Vincristine in Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Rhabdomyosarcoma PDX | 3 mg/kg | Significant reduction in tumor growth. | [17] |
| M14 Human Melanoma | (See reference) | Marked reduction of tumor growth in sensitive lines. Liposomal VCR sensitized resistant tumors. | [18] |
| Diffuse Anaplastic Wilms Tumor PDX | Vincristine/Irinotecan (VI) | Variable responses from progressive disease to complete clinical responses. | [14] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of vincristine on cancer cell lines.
Materials:
-
Vincristine Sulfate
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][19][20]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17][21]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-30,000 cells/well) in 100 µL of complete culture medium.[21] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Vincristine Sulfate in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of vincristine. Include untreated control wells containing medium only.
-
Incubation: Incubate the plates for a period equivalent to twice the doubling time of the specific cell line.[21]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[17]
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance at 540-590 nm using a microplate reader.[17][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of vincristine that inhibits cell growth by 50%).
Protocol 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of vincristine.
Materials:
-
Vincristine Sulfate
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Cancer cell line for tumor implantation
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
-
Anesthetic
Procedure:
-
Cell Preparation: Culture the desired cancer cell line to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1x10^7 to 5x10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (typically 100-200 µL) into the flank.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the Vincristine Sulfate solution in a suitable vehicle (e.g., sterile saline). Administer the drug to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[13]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) at the end of the study.
Protocol 3: Quantification of Vincristine in Plasma using LC-MS/MS with Vincristine-d3 Sulfate Internal Standard
This protocol provides a method for the accurate quantification of vincristine in plasma samples.
Materials:
-
Vincristine Sulfate (for calibration standards)
-
Vincristine-d3 Sulfate (internal standard)
-
Plasma samples (from preclinical or clinical studies)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Vincristine Sulfate in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of Vincristine-d3 Sulfate in methanol (e.g., 1 mg/mL).
-
Prepare working solutions for calibration standards by serial dilution of the vincristine stock solution.
-
Prepare a working solution of the Vincristine-d3 Sulfate internal standard.
-
-
Sample Preparation:
-
To a 50 µL aliquot of plasma sample (calibrator, quality control, or unknown), add a specific volume of the Vincristine-d3 Sulfate internal standard working solution.
-
Add acetonitrile (typically 3-4 volumes) to precipitate proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Use a gradient elution program to separate vincristine and vincristine-d3.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for vincristine (e.g., m/z 825.4 → 765.1) and Vincristine-d3 Sulfate (e.g., m/z 828.2 → 768.2).
-
-
-
Data Analysis:
-
Integrate the peak areas for both vincristine and Vincristine-d3 Sulfate.
-
Calculate the peak area ratio of vincristine to Vincristine-d3 Sulfate.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of vincristine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the use of Vincristine-d3 Sulfate from preclinical to clinical research.
Caption: Signaling pathway of Vincristine-induced apoptosis.
Caption: Experimental workflow for Vincristine quantification using Vincristine-d3 Sulfate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eurotradesl.com [eurotradesl.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. metsol.com [metsol.com]
- 8. abmole.com [abmole.com]
- 9. moravek.com [moravek.com]
- 10. A comparison of the response of human lung carcinoma xenografts to vindesine and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterizing Sensitivity to Vincristine, Irinotecan, and Telomerase-targeted Therapy in Diffuse Anaplastic Wilms Tumor Patient-derived Xenografts☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. vivanls.com [vivanls.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. Role of vincristine in the inhibition of angiogenesis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RSC - Page load error [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting poor signal intensity with Vincristine-d3 Sulfate
Welcome to the technical support center for Vincristine-d3 Sulfate (B86663). This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Vincristine-d3 Sulfate in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor signal intensity for Vincristine-d3 Sulfate?
Poor signal intensity for Vincristine-d3 Sulfate can arise from several factors, which can be broadly categorized into sample-related issues, liquid chromatography (LC) conditions, and mass spectrometry (MS) settings. Common problems include degradation of the standard, inefficient sample extraction, suboptimal chromatographic peak shape, ion suppression from the sample matrix, or incorrect mass spectrometer parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: How can I confirm the integrity and concentration of my Vincristine-d3 Sulfate standard?
Before extensive troubleshooting of your LC-MS method, it is essential to verify the quality of your Vincristine-d3 Sulfate standard.
-
Fresh Stock Solution: Prepare a fresh stock solution from the neat material. Vincristine (B1662923) solutions are typically prepared in methanol (B129727).[1]
-
Direct Infusion: Analyze a known concentration of the freshly prepared standard solution by direct infusion into the mass spectrometer. This will help confirm the presence of the correct precursor ion and assess its response without the complexities of the LC separation.
-
Alternative Quantification: If the signal remains low, consider using an alternative analytical technique, such as UV spectrophotometry, to confirm the concentration of your stock solution, provided a reference standard is available.
Q3: What are the optimal mass-to-charge (m/z) transitions for Vincristine-d3 Sulfate in Multiple Reaction Monitoring (MRM) mode?
For optimal sensitivity and specificity using positive ion mode electrospray ionization (ESI), the following m/z transitions are recommended for Vincristine and its deuterated internal standard, Vincristine-d3.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Vincristine | 825.4 | 765.1 | Primary transition for quantification.[2][3] |
| Vincristine-d3 | 828.2 | 768.2 | Corresponding transition for the deuterated internal standard.[3] |
| Vincristine | 825.438 | 765.354 | High-resolution mass spectrometry transition.[1] |
| Vincristine-d3 | 828.488 | 768.275 | High-resolution mass spectrometry transition for the internal standard.[1] |
Q4: Can the sample preparation method affect the signal intensity of Vincristine-d3 Sulfate?
Yes, sample preparation is a critical step. A simple and effective method for plasma samples is protein precipitation.
-
Procedure: Add ice-cold acetonitrile (B52724) to the plasma sample (a common ratio is 3:1, e.g., 300 µL of acetonitrile to 100 µL of plasma) containing the internal standard.[4]
-
Execution: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins. Transfer the supernatant to a clean tube for evaporation and reconstitution or direct injection.
-
Matrix Effects: While this method is straightforward, it may not remove all matrix components that can cause ion suppression. If ion suppression is suspected, a more rigorous sample cleanup method like solid-phase extraction (SPE) may be necessary.
Q5: What are the key liquid chromatography (LC) parameters to optimize for improved Vincristine-d3 Sulfate signal?
Optimizing the LC method is crucial for achieving a strong and reproducible signal.
-
Column Choice: A C18 column is commonly used for the analysis of Vincristine.[2][3][5]
-
Mobile Phase: A typical mobile phase consists of water and an organic solvent like acetonitrile or methanol, with an acidic modifier to improve peak shape and ionization efficiency.
-
Gradient Elution: A gradient elution is generally used to achieve good separation from matrix components and a sharp peak shape for Vincristine-d3 Sulfate.[1][2][3]
Q6: How stable is Vincristine Sulfate in solution?
Vincristine sulfate has been shown to be stable for at least 31 days when stored in glass containers or diluted in 0.9% NaCl in polyethylene (B3416737) bags at both refrigerated (2-8°C) and room temperature (15-25°C).[6] However, it is still good practice to prepare fresh working solutions regularly and store stock solutions at -20°C to prevent any potential degradation.[1] Degradation products of vincristine have been identified, including 4-deacetylvincristine.[7]
Troubleshooting Workflow
If you are experiencing poor signal intensity with Vincristine-d3 Sulfate, follow this systematic troubleshooting workflow to identify and resolve the issue.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of Vincristine-d3 Sulfate.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C.[1]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL):
-
Dilute the Vincristine-d3 Sulfate primary stock solution with the 50:50 methanol/water mixture to the desired final concentration for spiking into samples.
-
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Sample Aliquoting:
-
In a microcentrifuge tube, pipette 50 µL of the plasma sample.[3]
-
-
Internal Standard Spiking:
-
Add a small volume (e.g., 10 µL) of the Vincristine-d3 Sulfate IS spiking solution to each plasma sample, calibrator, and quality control sample.
-
-
Protein Precipitation:
-
Add 150 µL of ice-cold acetonitrile to each tube.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Analysis:
-
Inject an aliquot (e.g., 2-5 µL) of the supernatant directly into the LC-MS/MS system.[1] Alternatively, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.
-
LC-MS/MS Parameters Overview
The following table summarizes typical LC-MS/MS parameters used for the analysis of Vincristine. These can serve as a starting point for method development and troubleshooting for Vincristine-d3 Sulfate.
| Parameter | Method 1[1] | Method 2[3] | Method 3[2] |
| LC Column | Accucore aQ | Kinetex C18 (2.1 x 50 mm, 1.7 µm) | Kinetex C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Not specified, likely similar | 25 mM Acetic Acid, 0.3% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Not specified, likely Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | 0.3 mL/min |
| Gradient | 10-50% B (0.5-0.51 min), 50-95% B (0.51-1.8 min) | Gradient elution over 4 min | Gradient elution over 4 min |
| Injection Volume | 2 µL | Not specified | Not specified |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| Vincristine MRM | 825.438 -> 765.354 | 825.4 -> 765.1 | 825.4 -> 765.1 |
| Vincristine-d3 MRM | 828.488 -> 768.275 | 828.2 -> 768.2 | Not specified |
Signaling Pathway and Logical Relationships
The relationship between experimental variables and the final signal intensity can be visualized as follows. Each preceding step directly impacts the outcome of the subsequent step, culminating in the final signal quality.
References
- 1. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Vincristine and Vincristine-d3 Sulfate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the chromatographic separation of vincristine (B1662923) and its deuterated internal standard, vincristine-d3 sulfate (B86663).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic analysis of vincristine and vincristine-d3 sulfate.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing or fronting for both vincristine and vincristine-d3 sulfate. What are the potential causes and solutions?
-
Answer:
-
Column Overload: Injecting too high a concentration of the analytes can lead to peak fronting.
-
Solution: Dilute the sample and reinject. Ensure the concentration is within the linear range of the method.
-
-
Secondary Interactions: Silanol (B1196071) groups on the surface of C18 columns can interact with the basic amine groups of vincristine, causing peak tailing.
-
Solution: Use a base-deactivated column or add a competing base, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%). Ensure the mobile phase pH is appropriate to suppress silanol interactions (typically a mid-range pH).
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]
-
Solution: The sample solvent should be as weak as or weaker than the initial mobile phase.[1]
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: Replace the column with a new one of the same type.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention times for my analytes are shifting between injections. What could be causing this variability?
-
Answer:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, is a common cause of retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement and consistent solvent composition. If a buffer is used, ensure it is fully dissolved.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.
-
-
Pump Issues: An unstable flow rate from the HPLC pump can lead to fluctuating retention times.
-
Solution: Purge the pump to remove air bubbles and ensure the pump seals are in good condition.[2] Check for any leaks in the system.
-
-
Column Equilibration: Insufficient column equilibration time between injections or after a gradient elution can cause retention time shifts.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Issue 3: Appearance of Ghost or Unexpected Peaks
-
Question: I am observing unexpected peaks in my chromatogram that are not present in my standards. What is their origin?
-
Answer:
-
Sample Degradation: Vinca alkaloids can be unstable and degrade under certain conditions, leading to the formation of degradation products that appear as extra peaks.[3] A common degradation product of vincristine is 4-deacetylvincristine.[4]
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
Contamination: Contaminants in the mobile phase, vials, or the sample itself can result in extraneous peaks.
-
Solution: Use high-purity solvents and reagents. Filter the mobile phase and samples before use.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using vincristine-d3 sulfate as an internal standard?
A1: Vincristine-d3 sulfate is a stable isotope-labeled version of vincristine.[5][6] It is used as an internal standard in quantitative analysis, particularly with mass spectrometry detection (LC-MS/MS).[5][6][7] Because it has a slightly higher molecular weight but nearly identical chemical and physical properties to vincristine, it co-elutes and experiences similar ionization effects. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[7]
Q2: What are the typical mass transitions (m/z) for vincristine and vincristine-d3 in MS/MS analysis?
A2: In positive ion mode electrospray ionization (ESI), the common ion transitions for multiple reaction monitoring (MRM) are:
Q3: Can I use UV detection for the analysis of vincristine?
A3: Yes, HPLC with UV detection is a common and cost-effective method for quantifying vincristine.[10] The UV detection wavelength is typically set between 233 nm and 276 nm.[11][12]
Q4: What are some common degradation pathways for vincristine that I should be aware of?
A4: Vincristine can undergo degradation through several pathways, including hydrolysis and oxidation.[3][4] Acid-catalyzed hydrolysis can lead to the formation of 4-deacetylvincristine.[4] Exposure to light and high temperatures can also accelerate degradation.[4]
Experimental Protocols
Below are summarized experimental conditions for the chromatographic separation of vincristine, often using a deuterated internal standard, based on published methods.
Table 1: Summary of LC-MS/MS and HPLC Methods for Vincristine Analysis
| Parameter | Method 1 (LC-MS/MS)[7] | Method 2 (LC-MS/MS)[8] | Method 3 (HPLC-UV)[12] |
| Column | Accucore aQ | Kinetex C18 (2.1 mm x 50 mm, 1.7 µm) | Dikma Dimonsil C18 (200 mm x 4.6 mm) |
| Mobile Phase | Gradient elution (details not specified) | Gradient elution with acetonitrile | Isocratic: 0.02 M sodium dihydrogen phosphate-methanol (36:64, v/v), pH 4.7 |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | 1.0 mL/min |
| Run Time | 2.2 min | 4 min | Not specified |
| Detection | ESI-MS/MS (Positive Ion Mode) | ESI-MS/MS | UV at 276 nm |
| Internal Standard | Vincristine-d3 | Vincristine-d3 | Vinblastine sulfate |
Visualizations
Caption: Experimental workflow for vincristine quantification.
Caption: Troubleshooting decision tree for chromatography.
References
- 1. halocolumns.com [halocolumns.com]
- 2. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of Vincristine-d3 Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Vincristine-d3 Sulfate by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Vincristine-d3 Sulfate?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Vincristine (B1662923), by the presence of co-eluting compounds from the sample matrix (e.g., plasma, blood).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of Vincristine, endogenous components like phospholipids (B1166683) are a primary cause of matrix effects, particularly with electrospray ionization (ESI). The use of a stable isotope-labeled internal standard like Vincristine-d3 Sulfate is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal response.
Q2: Why is Vincristine-d3 Sulfate used as the internal standard?
A2: Vincristine-d3 Sulfate is the deuterium-labeled version of Vincristine. An ideal internal standard (IS) has physicochemical properties very similar to the analyte. A stable isotope-labeled IS like Vincristine-d3 is considered the gold standard because it has nearly identical chromatographic retention time and ionization behavior to the unlabeled Vincristine. This ensures that it is affected by matrix effects in the same way as the analyte, allowing for accurate correction and reliable quantification.
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The most common method is the post-extraction spike.[1] This involves comparing the peak area of the analyte (and IS) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is called the Matrix Factor (MF).
-
Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in a neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 suggests no significant matrix effect.
-
For a robust method, the MF for the analyte should ideally be between 0.75 and 1.25. The IS-normalized MF (Analyte MF / IS MF) should be close to 1.0.
Troubleshooting Guide
Problem: Poor peak shape and/or high background noise in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Insufficient sample cleanup | Endogenous components from the biological matrix are co-eluting with Vincristine and Vincristine-d3. |
| * Action: Optimize the sample preparation method. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[2] | |
| Contaminated LC system | Buildup of matrix components on the column or in the MS source. |
| * Action: Implement a column wash step with a strong organic solvent after each analytical run. Regularly clean the MS source. |
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Variable matrix effects | Different lots of biological matrix may have varying compositions, leading to inconsistent ion suppression or enhancement. |
| * Action: Evaluate the matrix effect using at least six different lots of the biological matrix during method validation. If lot-to-lot variability is significant, a more effective sample cleanup method is necessary. | |
| Analyte instability | Vincristine or its metabolites may be unstable in the processed samples. |
| * Action: Perform stability studies to assess the analyte's stability under different storage conditions (e.g., freeze-thaw cycles, room temperature). One study noted that a Vincristine metabolite (M1) degraded by 80% in plasma after 15 hours at room temperature, recommending processing times of less than 30 minutes.[3] |
Problem: Low recovery of Vincristine.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction | The chosen sample preparation method may not be optimal for extracting Vincristine from the matrix. |
| * Action: Re-evaluate the extraction parameters. For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbents (e.g., C18, mixed-mode) and optimize the wash and elution steps. | |
| Analyte binding | Vincristine may bind to proteins or other components in the matrix, hindering its extraction. |
| * Action: Adjust the pH of the sample to disrupt protein binding before extraction. |
Quantitative Data Summary
The following tables summarize key performance metrics from various published methods for Vincristine analysis.
Table 1: Comparison of Sample Preparation Methods for Vincristine Analysis
| Method | Biological Matrix | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Internal Standard | Reference |
| Protein Precipitation | Mouse Plasma | 2.5 | 88.4 - 107 | 108 - 110 | Vincristine-d3 | [4] |
| Protein Precipitation | Human Plasma | 0.5 | Not Reported | No significant matrix effect | Vincristine-d3 | |
| LLE (TBME) | Human Plasma | 0.1 | Not Reported | Matrix factor evaluated | Deuterated isotopes | [5] |
| SPE | Human Plasma | 0.25 | Not Reported | No significant matrix effect | Vinblastine | [6][7] |
| DLLME | Human Plasma | 0.06 (µg/L) | 88.4 | Not Reported | Vinblastine | |
| SPE | Mouse Plasma & Brain | 0.01 | 57 - 60 | Not Reported | Vinblastine | [8] |
Table 2: LC-MS/MS Parameters for Vincristine and Vincristine-d3 Sulfate Analysis
| Parameter | Method 1 | Method 2 |
| Internal Standard | Vincristine-d3 | Vincristine-d3 |
| LC Column | Accucore aQ | Kinetex C18 |
| Mobile Phase | Gradient | Gradient |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Vincristine) | m/z 825.4 → 765.4 | m/z 825.4 → 765.1 |
| MRM Transition (Vincristine-d3) | m/z 828.5 → 768.3 | m/z 828.2 → 768.2 |
| Reference | [4] |
Experimental Protocols & Workflows
Method 1: Protein Precipitation (PPT)
This method is fast and simple but may result in less clean extracts compared to LLE or SPE.
Protocol:
-
Pipette a small aliquot (e.g., 5-50 µL) of the plasma sample into a microcentrifuge tube.[4]
-
Add an internal standard working solution (e.g., 40 µL of Vincristine-d3).[4]
-
Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727).[4]
-
Vortex the mixture for approximately 30-60 seconds to ensure thorough mixing and protein denaturation.[4]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[4]
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
Protocol:
-
To a plasma sample, add the internal standard (Vincristine-d3).
-
Adjust the pH of the sample to an alkaline pH to ensure Vincristine is in its non-ionized form.
-
Add an immiscible organic solvent (e.g., tert-butyl methyl ether).[5]
-
Vortex vigorously to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and analyte concentration, often resulting in the lowest matrix effects.
Protocol:
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode sorbent) with methanol followed by water.
-
Load the pre-treated plasma sample (to which the internal standard has been added) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.
-
Elute the analyte and internal standard from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability of Vincristine-d3 Sulfate in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Vincristine-d3 Sulfate (B86663) under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Vincristine-d3 Sulfate?
A1: Solid Vincristine-d3 Sulfate should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere. Following these conditions ensures stability for at least four years.[1]
Q2: How should I prepare and store stock solutions of Vincristine-d3 Sulfate?
A2: Stock solutions can be prepared in solvents such as DMSO or water. For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] These solutions should also be protected from light and stored under a nitrogen atmosphere.[2] If using water as the solvent, it is advisable to filter and sterilize the solution through a 0.22 μm filter before use.[2] For aqueous solutions in PBS (pH 7.2), it is recommended not to store them for more than one day.[1]
Q3: What is the stability of Vincristine-d3 Sulfate in diluted aqueous solutions for experimental use?
A3: While specific long-term stability studies on diluted Vincristine-d3 Sulfate are not extensively available, its stability is expected to be comparable to that of Vincristine (B1662923) Sulfate. Studies on Vincristine Sulfate diluted in 0.9% Sodium Chloride Injection to concentrations between 0.0015 mg/mL and 0.08 mg/mL show stability for up to 24 hours when protected from light at 25°C.
Q4: Can I store diluted Vincristine-d3 Sulfate solutions at room temperature?
A4: Based on data for Vincristine Sulfate, diluted solutions in 0.9% NaCl are stable for at least 31 days at room temperature (15-25°C) when protected from light.[3] However, for routine use and to minimize any potential degradation, refrigeration is generally recommended for longer-term storage of solutions.
Q5: Does exposure to light affect the stability of Vincristine-d3 Sulfate?
A5: Yes, protection from light is consistently recommended for both solid and dissolved forms of Vincristine compounds to prevent degradation.[2][4]
Q6: What are the known degradation products of Vincristine?
A6: Degradation of Vincristine can lead to the formation of several products, including 4-deacetylvincristine, an isomer of vincristine, and N-formylleurosine.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | Degradation of Vincristine-d3 Sulfate in stock or working solutions. | Prepare fresh stock solutions from solid material. Ensure proper storage conditions are maintained (frozen, protected from light). Prepare working solutions fresh daily if possible. |
| Adsorption to container surfaces. | Use polypropylene (B1209903) or polyolefin containers for diluted solutions. Studies have shown good stability in these materials.[6] | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Review storage conditions and solution preparation procedures. Ensure protection from light and appropriate temperature control. Consider performing a forced degradation study to identify potential degradants. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Precipitation in the solution | Exceeding the solubility limit. | Ensure the concentration does not exceed the solubility in the chosen solvent. For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 2 mg/mL.[1] |
| pH of the solution is outside the optimal range. | Vincristine Sulfate is most stable in solutions with a pH between 3.5 and 5.5. Avoid diluting in solutions that would alter the pH outside this range. |
Stability Data Summary
The following tables summarize the stability of Vincristine Sulfate, which is expected to be a reliable indicator for the stability of Vincristine-d3 Sulfate.
Table 1: Stability of Vincristine Sulfate in Original Vials (5 mg/5 mL)
| Storage Condition | Light Protection | Duration | Remaining Concentration |
| Refrigerated (2-8°C) | With and Without | 28 days | >95% |
| Room Temperature | With and Without | 28 days | >95% |
Table 2: Stability of Diluted Vincristine Sulfate in 0.9% NaCl
| Concentration | Container | Storage Temperature | Duration | Remaining Concentration |
| 0.01 mg/mL | Polyolefin Bag | Refrigerated & Room Temp. | 84 days | >90% (unpredictable) |
| 0.05 mg/mL | Polyolefin Bag | Refrigerated & Room Temp. | 84 days | Stable |
| 0.5 mg/20 mL & 2 mg/20 mL | Polypropylene Syringe | Refrigerated & Room Temp. | 84 days | Stable |
| 30 µg/mL | PE Bag | 2-8°C | 31 days | 99.18 - 102.76% |
| 30 µg/mL | PE Bag | 15-25°C | 31 days | 99.18 - 102.76% |
| 0.5, 1, 2, 3 mg in 25/50 mL | PVC Minibag | 4°C for 7 days, then 23°C for 2 days | 9 days | No unacceptable loss |
| 0.5, 1, 2, 3 mg in 20 mL | Polypropylene Syringe | 4°C for 7 days, then 23°C for 2 days | 9 days | No unacceptable loss |
Experimental Protocols
Protocol 1: Preparation of Vincristine-d3 Sulfate Stock Solution
-
Allow the vial of solid Vincristine-d3 Sulfate to equilibrate to room temperature before opening.
-
Weigh the desired amount of the solid in a sterile environment.
-
Dissolve the solid in an appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol 2: Stability Testing of Vincristine-d3 Sulfate in an Aqueous Matrix
-
Prepare a fresh working solution of Vincristine-d3 Sulfate by diluting the stock solution in the desired aqueous matrix (e.g., 0.9% NaCl) to the final experimental concentration.
-
Divide the solution into multiple amber vials for analysis at different time points.
-
Store the vials under the desired storage conditions (e.g., refrigerated at 4°C and at room temperature of 25°C, with and without light exposure).
-
At each scheduled time point (e.g., 0, 24, 48, 72 hours, and 7 days), remove a vial from each storage condition.
-
Analyze the concentration of Vincristine-d3 Sulfate in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[3]
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
Visualizations
Caption: Workflow for assessing the stability of Vincristine-d3 Sulfate solutions.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of vincristine sulfate, doxorubicin hydrochloride and etoposide phosphate admixtures in polyisoprene elastomeric pump supporting transition of the EPOCH regimen to outpatient care - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in using Vincristine-d3 Sulfate as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vincristine-d3 Sulfate as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is Vincristine-d3 Sulfate and why is it used as an internal standard?
Vincristine-d3 Sulfate is a deuterium-labeled version of Vincristine (B1662923) Sulfate.[1] It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] Deuterated standards are considered ideal because they have similar chemical and physical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization response in mass spectrometry.[3] This structural similarity allows the internal standard to compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification of the unlabeled analyte.
Q2: How should Vincristine-d3 Sulfate be stored?
Stock solutions of Vincristine-d3 Sulfate should be stored at -20°C, protected from light, and preferably under nitrogen.[4] Under these conditions, stock solutions in organic solvents are generally stable for at least one month. For longer-term storage (up to 6 months), -80°C is recommended.[4] Aqueous solutions are less stable and it is not recommended to store them for more than one day.
Q3: What are the optimal solvent choices for dissolving Vincristine-d3 Sulfate?
Vincristine-d3 Sulfate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol (B129727).[4] For LC-MS/MS applications, preparing stock solutions in methanol or acetonitrile (B52724) is common.[2] Working solutions are often prepared by diluting the stock solution with the mobile phase or a solvent compatible with the initial chromatographic conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Low Internal Standard Response
Question: Why is the peak area of Vincristine-d3 Sulfate inconsistent or lower than expected across my sample batch?
Answer: Inconsistent or low internal standard response can be attributed to several factors, including degradation, matrix effects, and issues with sample preparation.
Troubleshooting Steps:
-
Verify Stock and Working Solution Integrity:
-
Action: Prepare fresh stock and working solutions of Vincristine-d3 Sulfate.
-
Rationale: Improper storage or repeated freeze-thaw cycles can lead to degradation. Stability of Vincristine in reconstituted samples in an autosampler at 4°C has been shown for up to 24 hours.[2]
-
-
Evaluate Matrix Effects:
-
Action: Perform a post-extraction addition experiment to assess ion suppression or enhancement.
-
Rationale: Components in the biological matrix can co-elute with the internal standard and interfere with its ionization, leading to a suppressed or enhanced signal.[5][6] Even with a deuterated internal standard, differential matrix effects can occur.[7]
-
Experimental Protocol: See "Protocol for Assessing Matrix Effects" below.
-
-
Optimize Sample Preparation:
-
Action: Review and optimize the extraction procedure.
-
Rationale: Inefficient or inconsistent extraction can lead to variable recovery of the internal standard. Protein precipitation is a common and rapid method, but may not remove all interfering matrix components.[8]
-
Issue 2: Poor Peak Shape for Vincristine-d3 Sulfate
Question: My chromatogram shows fronting, tailing, or split peaks for the Vincristine-d3 Sulfate internal standard. What could be the cause?
Answer: Poor peak shape can result from chromatographic issues, problems with the injection solvent, or column degradation.
Troubleshooting Steps:
-
Check for Column Contamination or Voids:
-
Action: Flush the column with a strong solvent wash sequence. If the problem persists, try a new column.
-
Rationale: Contamination of the column or a void at the head of the column can cause peak distortion.[9]
-
-
Ensure Injection Solvent Compatibility:
-
Action: Ensure the injection solvent is not significantly stronger than the initial mobile phase.
-
Rationale: Injecting a sample in a solvent much stronger than the mobile phase can lead to peak fronting and broadening.[9]
-
-
Mobile Phase pH:
-
Action: Verify the pH of the mobile phase is appropriate for the column chemistry.
-
Rationale: A mobile phase pH above 7 can cause dissolution of the silica-based column packing material, leading to voids and poor peak shape.[9]
-
Issue 3: Inaccurate Quantification and Isotopic Crosstalk
Question: I am observing inaccurate quantification of Vincristine, and I suspect there might be isotopic crosstalk. How can I investigate and resolve this?
Answer: Inaccurate quantification can arise from several sources, including isotopic impurities in the internal standard or in-source fragmentation.
Troubleshooting Steps:
-
Verify Isotopic Purity of the Internal Standard:
-
Action: Infuse a solution of the Vincristine-d3 Sulfate directly into the mass spectrometer and acquire a full scan spectrum.
-
Rationale: This will allow you to assess the presence and relative abundance of the non-deuterated (M+0) isotopologue.[7]
-
-
Check for Isotopic Crosstalk:
-
Action: Analyze a high concentration standard of Vincristine and monitor the MRM transition for Vincristine-d3 Sulfate. Conversely, analyze a high concentration of Vincristine-d3 Sulfate and monitor the Vincristine MRM transition.
-
Rationale: This will determine if there is any contribution from the natural isotope abundance of the analyte to the internal standard signal, or vice versa.
-
-
Optimize Mass Spectrometry Parameters:
-
Action: Adjust fragmentation parameters (e.g., collision energy) to minimize any potential for in-source conversion or fragmentation that could lead to crosstalk.
-
Rationale: Overly energetic conditions in the ion source can sometimes lead to unexpected fragmentation patterns.
-
Quantitative Data Summary
Table 1: Representative LC-MS/MS Method Parameters for Vincristine Analysis using Vincristine-d3 Sulfate IS
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Accucore aQ | [2] |
| Mobile Phase | Gradient with methanol and formic acid in water | [2] |
| Flow Rate | 0.4 mL/min | [2] |
| Run Time | 2.2 min | [2] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [2] |
| MRM Transition (Vincristine) | m/z 825.4 -> 765.4 | [2][10] |
| MRM Transition (Vincristine-d3) | m/z 828.4 -> 768.2 | [2] |
| Method Validation | ||
| Linearity Range | 2.5 - 250 ng/mL | [2] |
| LLOQ | 2.5 ng/mL | [2] |
| Intra-day Precision | < 15% | [2] |
| Inter-day Precision | < 15% | [2] |
| Accuracy | 91.7% - 107% | [2] |
Table 2: Reported Matrix Effect and Recovery for Vincristine
| Concentration (ng/mL) | Mean Matrix Effect (%) | RSD (%) | Mean Recovery (%) | RSD (%) | Reference |
| 7.5 | 109 | 7.16 | 88.4 | 16.5 | [2] |
| 125 | 110 | 9.13 | 107 | 4.91 | [2] |
| 212.5 | 108 | 7.59 | 89.3 | 13.6 | [2] |
Experimental Protocols
Protocol for Preparation of Vincristine-d3 Sulfate Internal Standard Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial of Vincristine-d3 Sulfate to equilibrate to room temperature before opening.
-
Reconstitute the entire contents of the vial with the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the stock solution to an amber, screw-cap vial and store at -20°C.
-
-
Working Solution Preparation (100 ng/mL):
-
Allow the stock solution to warm to room temperature.
-
Perform a serial dilution of the stock solution with methanol or a suitable solvent to achieve a final concentration of 100 ng/mL.[2]
-
This working solution is then spiked into the precipitation solvent or directly into the samples.
-
Protocol for Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) and spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.[6]
-
Visualizations
Caption: A typical experimental workflow for the quantification of an analyte using Vincristine-d3 Sulfate as an internal standard.
Caption: A logical troubleshooting workflow for common issues encountered when using Vincristine-d3 Sulfate as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vincristine-d3 Sulfate Plasma Sample Analysis
Welcome to the technical support center for the analysis of Vincristine-d3 Sulfate (B86663) in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome challenges related to analyte recovery during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Vincristine-d3 Sulfate from plasma?
A1: The most frequently employed techniques for extracting Vincristine-d3 Sulfate from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its own advantages and challenges in terms of recovery, cleanliness of the extract, and complexity.[1]
Q2: Why am I experiencing low recovery of Vincristine-d3 Sulfate?
A2: Low recovery of Vincristine-d3 Sulfate can be attributed to several factors. These include strong plasma protein binding, suboptimal pH during extraction, inappropriate solvent selection, incomplete elution from an SPE sorbent, or degradation of the analyte during sample processing and storage.[2][3] Vincristine (B1662923) has a high affinity for plasma proteins, which can hinder its extraction.[4]
Q3: How does plasma protein binding affect the recovery of Vincristine-d3 Sulfate?
A3: Vincristine exhibits high binding affinity to plasma proteins, primarily albumin.[5][6] If the binding is not sufficiently disrupted during the extraction process, a significant portion of the analyte will be removed with the protein fraction, leading to low recovery.[2][4] Effective extraction protocols must include steps to denature proteins and release the bound drug.
Q4: What is the expected stability of Vincristine-d3 Sulfate in plasma samples?
A4: Vincristine sulfate has been shown to be stable in plasma for at least 49 days when stored at -20°C.[7] However, one of its metabolites is known to degrade at room temperature, so prompt processing of plasma samples is recommended.[8] Stability can be affected by temperature, pH, and light exposure. It is crucial to minimize the time samples spend at room temperature and to protect them from light.[9][10]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Material | The choice of SPE sorbent is critical. For Vincristine, a C8 or a diol-bonded silica (B1680970) phase has been used successfully.[7][11] If recovery is low, consider testing a different sorbent chemistry (e.g., C18, mixed-mode cation exchange).[12] |
| Suboptimal Sample pH | The pH of the plasma sample can affect the ionization state of Vincristine-d3 Sulfate and its retention on the SPE sorbent. Adjust the pH of the sample to ensure the analyte is in a state that promotes strong retention on the chosen sorbent.[13] |
| Inefficient Washing Step | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. If you suspect analyte loss during this step, use a weaker wash solvent or a smaller volume.[3][13] |
| Incomplete Elution | Vincristine-d3 Sulfate may be strongly retained on the sorbent. Use a stronger elution solvent, a larger volume of solvent, or perform multiple elutions to ensure complete recovery.[3][13] Methanol (B129727) is often used as an effective elution solvent.[12] |
| Variable SPE Cartridge Performance | The reproducibility of the extraction can depend on the batch of SPE columns used.[11] If you observe a sudden drop in recovery, consider testing a new batch of cartridges. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Inappropriate Extraction Solvent | The extraction solvent must have a high affinity for Vincristine-d3 Sulfate and be immiscible with the aqueous plasma sample. The principle of "like dissolves like" applies. Consider using a different solvent or a mixture of solvents to improve partitioning.[14][15] |
| Suboptimal pH | The pH of the aqueous phase determines the ionization state of Vincristine-d3 Sulfate. Adjust the pH to ensure the analyte is in its neutral, more non-polar form to enhance its extraction into the organic solvent.[2][15] |
| Emulsion Formation | Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or gently swirling instead of vigorous shaking.[16] |
| Insufficient Mixing | Thorough mixing is necessary to maximize the surface area for extraction and achieve equilibrium. Ensure adequate vortexing or inversion time.[14] |
| Insufficient Solvent to Sample Ratio | An inadequate volume of extraction solvent may not be sufficient to efficiently partition the analyte. Increasing the solvent-to-sample volume ratio can improve recovery.[2][15] Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[2] |
Low Recovery in Protein Precipitation (PPT)
| Potential Cause | Recommended Solution |
| Incomplete Protein Precipitation | Insufficient precipitation will leave proteins in the supernatant that can interfere with analysis. Increase the ratio of the organic solvent to plasma (e.g., 3:1 or 4:1 v/v).[3] Acetonitrile (B52724) is a commonly used and effective precipitating solvent.[17][18] |
| Analyte Co-precipitation | The analyte may get trapped within the precipitated protein pellet. Optimize the type of organic solvent used. Sometimes, the addition of a small amount of acid or base to the precipitating solvent can help keep the analyte in solution.[3][19] |
| Insufficient Mixing/Incubation | Thoroughly vortex the sample after adding the precipitating solvent to ensure efficient protein denaturation.[3] Allowing for a longer incubation time at a low temperature (e.g., -20°C) can also improve protein precipitation.[3] |
| Premature Analyte Degradation | Vincristine can be sensitive to pH and temperature. Ensure that the pH of the supernatant after precipitation is within a stable range for the analyte and avoid high temperatures during any evaporation steps.[2] |
Quantitative Data Summary
| Extraction Method | Reported Recovery Rate | Key Advantages | Potential Disadvantages |
| Solid-Phase Extraction (SPE) | 74.9% - 87.1%[7] | Provides cleaner extracts, can pre-concentrate the analyte.[1] | Can be more time-consuming and costly; recovery can be dependent on cartridge batch.[11] |
| Liquid-Liquid Extraction (LLE) | 88.4% (as DLLME)[20][21] | High enrichment factor, low solvent consumption (for DLLME).[1] | Prone to emulsion formation; can be labor-intensive.[16] |
| Protein Precipitation (PPT) | 88.4% - 107%[22] | Simple, fast, and requires minimal sample handling.[1] | Extracts may be less clean, potentially leading to matrix effects.[23] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a generalized procedure and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Wash a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[12]
-
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a tube.
-
Add an appropriate internal standard.
-
Dilute the plasma sample with water to reduce viscosity.[12]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).[2]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[12]
-
-
Elution:
-
Elute the Vincristine-d3 Sulfate from the cartridge by passing two portions of 1 mL of methanol into a clean collection tube.[12]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable mobile phase for your analytical method.[2]
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a generalized procedure and should be optimized for your specific application.
-
Sample Preparation:
-
Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Add an appropriate internal standard.
-
Adjust the sample pH to a basic value (e.g., pH 9-10) to neutralize the Vincristine-d3 Sulfate.
-
-
Extraction:
-
Add 1 mL of a suitable organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of solvents).
-
Vortex the tube for 1-2 minutes to ensure thorough mixing.[3]
-
-
Phase Separation:
-
Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.[2]
-
Protein Precipitation (PPT) Protocol
This protocol is a generalized procedure and should be optimized for your specific application.
-
Sample Preparation:
-
Precipitation:
-
Centrifugation:
-
Centrifuge the tube at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube for analysis.[1] Depending on the analytical method, an evaporation and reconstitution step may be necessary.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Protein Precipitation.
Caption: Troubleshooting Decision Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications [mdpi.com]
- 7. Validation of a high-performance liquid chromatographic assay method for quantification of total vincristine sulfate in human plasma following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
- 10. "Stability of vincristine (Teva) in original vials after re-use, and in" by GJ Sewell and R Trittler [pearl.plymouth.ac.uk]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. mdpi.com [mdpi.com]
- 13. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. agilent.com [agilent.com]
- 20. RSC - Page load error [pubs.rsc.org]
- 21. RSC - Page load error [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. biotage.com [biotage.com]
Technical Support Center: Vincristine-d3 Sulfate Analysis by ESI-MS
Welcome to the technical support center for the analysis of Vincristine-d3 Sulfate using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Vincristine-d3 Sulfate analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, Vincristine-d3 Sulfate, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] In ESI-MS, ion suppression can occur when other components in the sample compete with the analyte for ionization in the electrospray source.[2][4]
Q2: What are the common sources of ion suppression in biological samples like plasma or serum?
Common sources of ion suppression include salts, endogenous compounds, proteins, and ion-pairing agents.[5][6] For Vincristine (B1662923) analysis in plasma, matrix components can interfere with the ionization process.[7] While some optimized methods report no significant matrix effect for vincristine, it's crucial to assess this in your specific experimental setup.[8][9][10][11]
Q3: How can I determine if ion suppression is affecting my Vincristine-d3 Sulfate signal?
A common method to evaluate ion suppression is a post-column infusion experiment.[5] In this technique, a constant flow of Vincristine-d3 Sulfate solution is introduced into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal of an analyte in a pure solution versus its signal when spiked into a prepared sample matrix.[7]
Troubleshooting Guide: Reducing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression for Vincristine-d3 Sulfate analysis.
Problem 1: Low or inconsistent signal intensity for Vincristine-d3 Sulfate.
Possible Cause A: Co-elution of Matrix Components
Solution: Improve chromatographic separation to resolve Vincristine-d3 Sulfate from interfering matrix components.
-
Action 1: Optimize the LC Gradient. Adjust the mobile phase gradient to increase the separation between your analyte and any co-eluting peaks.
-
Action 2: Evaluate Different Stationary Phases. Consider using a different HPLC column chemistry (e.g., C18, C8) to alter selectivity.[8][10][11][12]
-
Action 3: Adjust Mobile Phase Composition. Modifying the organic solvent (e.g., methanol, acetonitrile) or the aqueous phase pH can change the retention behavior of both the analyte and interfering compounds.[13] The use of volatile buffers like formic acid or acetic acid is generally recommended over non-volatile salts.[14][15]
Possible Cause B: High Concentration of Matrix Components
Solution: Reduce the amount of matrix introduced into the ESI source.
-
Action 1: Dilute the Sample. A simple dilution of the sample can reduce the concentration of interfering species.[1][2] However, this will also dilute the analyte, so this approach is best for samples with sufficient concentration.
-
Action 2: Reduce Injection Volume. Injecting a smaller sample volume can decrease the load of matrix components.[2]
-
Action 3: Implement More Rigorous Sample Preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering compounds than simple protein precipitation.[2][3][14]
Possible Cause C: Suboptimal ESI Source Conditions
Solution: Optimize the ESI source parameters to favor the ionization of Vincristine-d3 Sulfate.
-
Action 1: Adjust ESI Flow Rate. Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts.[1][2]
-
Action 2: Optimize Gas and Temperature Settings. Adjust the nebulizing and desolvation gas flows and temperatures to improve desolvation and ionization efficiency.[14]
-
Action 3: Consider a Different Ionization Source. If significant ion suppression persists with ESI, atmospheric pressure chemical ionization (APCI) can be a less susceptible alternative for some compounds.[2][16]
Problem 2: Poor reproducibility of results.
Possible Cause: Inconsistent Matrix Effects Between Samples
Solution: Utilize an appropriate internal standard to compensate for signal variability.
-
Action: Use a Stable Isotope-Labeled Internal Standard. Vincristine-d3 is a suitable internal standard for Vincristine analysis as it has very similar chemical and physical properties and will be affected by ion suppression in the same way as the analyte.[7] This allows for accurate correction of signal fluctuations.
Experimental Protocols
Below are examples of published experimental conditions that have shown minimal ion suppression for Vincristine analysis. These can serve as a starting point for your method development.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for plasma samples.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (Vincristine-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject a portion of the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical parameters from validated methods for Vincristine analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1[10][11] | Method 2[8] | Method 3[17] |
| Column | Kinetex C18 (2.1 mm x 50 mm, 1.7 µm) | Phenomenex Luna C8 (50 mm x 2.0 mm, 3.0 µm) | Accucore aQ |
| Mobile Phase A | 0.1% Formic acid in Water | Not specified | Not specified |
| Mobile Phase B | Acetonitrile | Not specified | Not specified |
| Flow Rate | 0.3 mL/min | 0.2 mL/min | 0.4 mL/min |
| Gradient | Gradient elution | Gradient elution | Gradient elution |
Table 2: Mass Spectrometry Parameters
| Parameter | Vincristine | Vincristine-d3 |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | 825.4 → 765.1[10][11] | 828.2 → 768.2[10][11] |
Visualizations
The following diagrams illustrate the workflow for troubleshooting ion suppression and the logical relationships in method development.
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: A typical workflow for LC-MS method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of MS/MS parameters for Vincristine-d3 Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of MS/MS parameters for the analysis of Vincristine-d3 Sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is Vincristine-d3 Sulfate and why is it used in MS/MS analysis?
A1: Vincristine-d3 Sulfate is a deuterated form of Vincristine (B1662923) sulfate, a vinca (B1221190) alkaloid used in chemotherapy.[1][2][3] In mass spectrometry (MS)-based bioanalysis, it serves as an ideal internal standard (IS) for the quantification of vincristine.[1][4] Its chemical properties are nearly identical to vincristine, but it has a slightly higher mass due to the deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish it from the unlabeled vincristine, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]
Q2: What are the typical mass transitions (MRM) for Vincristine-d3 Sulfate?
A2: The commonly used multiple reaction monitoring (MRM) transition for Vincristine-d3 Sulfate is m/z 828.2 → 768.2 or m/z 828.488 → 768.275.[4][5] The precursor ion (Q1) corresponds to the protonated molecule of Vincristine-d3, and the product ion (Q3) is a characteristic fragment ion generated after collision-induced dissociation.
Q3: What type of ionization is best suited for Vincristine-d3 Sulfate analysis?
A3: Electrospray ionization (ESI) in the positive ion mode is the most effective and commonly used ionization technique for the analysis of vincristine and its deuterated internal standard, Vincristine-d3 Sulfate.[4][6]
Optimized MS/MS Parameters for Vincristine-d3 Sulfate
The following table summarizes the optimized MS/MS parameters for the analysis of Vincristine-d3 Sulfate, compiled from various validated methods. These parameters can serve as a starting point for method development and may require further fine-tuning based on the specific instrumentation used.
| Parameter | Optimized Value |
| Polarity | Positive |
| Precursor Ion (Q1) | 828.2 m/z[5] |
| Product Ion (Q3) | 768.2 m/z[5] |
| Collision Energy (CE) | ~35 V[4] |
| RF Lens | ~80 V |
| Ion Spray Voltage | ~3500-5500 V |
| Temperature | ~550-600 °C |
| Collision Gas | High |
| Curtain Gas | ~20 psi |
| Ion Source Gas 1 | ~30-55 psi |
| Ion Source Gas 2 | ~50-55 psi |
Experimental Protocol: Quantification of Vincristine using Vincristine-d3 Sulfate by LC-MS/MS
This protocol provides a general procedure for the quantification of vincristine in a biological matrix (e.g., plasma) using Vincristine-d3 Sulfate as an internal standard.
1. Materials and Reagents
-
Vincristine Sulfate (Reference Standard)
-
Vincristine-d3 Sulfate (Internal Standard)[4]
-
LC-MS grade methanol (B129727), acetonitrile, and water[6]
-
Formic acid[6]
-
Drug-free human plasma[7]
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of vincristine sulfate and Vincristine-d3 Sulfate in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of vincristine by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.[7]
-
Internal Standard Working Solution: Dilute the Vincristine-d3 Sulfate stock solution with methanol to a concentration of 5 µg/mL.[7]
3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (5 µg/mL Vincristine-d3 Sulfate).[7]
-
Add a protein precipitating agent, such as 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[7]
4. LC-MS/MS Conditions
-
LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable.[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
MS/MS Detection: Use the optimized MRM parameters from the table above.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Vincristine-d3 Sulfate.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for Vincristine-d3 Sulfate | 1. Incorrect MS/MS parameters (precursor/product ions, collision energy).2. ESI source contamination.3. Improper sample preparation leading to poor recovery.4. Degradation of the internal standard. | 1. Verify and optimize MS/MS parameters by infusing the standard solution directly.2. Clean the ESI source according to the manufacturer's instructions.3. Evaluate the efficiency of the protein precipitation step.4. Prepare fresh internal standard solutions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible mobile phase pH.2. Column degradation or contamination.3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH with a suitable additive like formic acid.2. Use a guard column and flush the analytical column. If the problem persists, replace the column.3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the biological sample.3. Insufficiently cleaned MS source. | 1. Use fresh, high-purity solvents and flush the LC system.2. Improve sample cleanup, for example, by using solid-phase extraction (SPE).3. Perform a thorough cleaning of the mass spectrometer's ion source. |
| Inconsistent Results (Poor Precision) | 1. Inconsistent sample preparation.2. Fluctuations in LC pump performance.3. Unstable ESI spray. | 1. Ensure precise and consistent pipetting and vortexing during sample preparation.2. Purge the LC pumps and check for leaks.3. Check the ESI needle position and for any blockages. |
Visual Guides
Caption: Experimental workflow for Vincristine quantification.
Caption: Logical relationship for troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
How to resolve co-eluting peaks with Vincristine-d3 Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the analysis of Vincristine (B1662923) with its deuterated internal standard, Vincristine-d3 Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is Vincristine-d3 Sulfate, and why is it used in our analysis?
A1: Vincristine-d3 Sulfate is a stable isotope-labeled version of Vincristine Sulfate. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because it is chemically identical to Vincristine but has a slightly higher mass, it co-elutes with Vincristine under most chromatographic conditions and helps to correct for variations in sample preparation and instrument response, ensuring accurate quantification.
Q2: What are the common causes of peak co-elution with Vincristine-d3 Sulfate?
A2: Co-elution in the analysis of Vincristine can arise from several factors:
-
Metabolites: Vincristine is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to its major metabolite, M1.[1] This and other minor metabolites may have similar chromatographic properties to Vincristine and its internal standard.
-
Structurally Similar Drugs: Other Vinca alkaloids, such as Vinblastine or Vinorelbine, if present in the sample, can potentially co-elute.
-
Co-administered Drugs: Drugs that are substrates or inhibitors of CYP3A4, such as certain azole antifungals (e.g., ketoconazole, itraconazole) or macrolide antibiotics (e.g., erythromycin, clarithromycin), may interfere with the analysis.[2]
-
Matrix Effects: Endogenous components from biological matrices (e.g., plasma, serum) can co-elute and interfere with the ionization of the analyte and internal standard in the mass spectrometer.[3][4]
-
Suboptimal Chromatographic Conditions: An inadequate HPLC/UHPLC method, including the wrong column, mobile phase, or gradient, can fail to separate Vincristine from other compounds.
Q3: My Vincristine peak is showing significant tailing. What could be the cause?
A3: Peak tailing for a basic compound like Vincristine is often due to secondary interactions with the stationary phase. This can be caused by:
-
Silanol (B1196071) Interactions: Residual free silanol groups on silica-based C18 columns can interact with the basic amine groups of Vincristine, leading to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. For basic compounds, a lower pH (typically 2-4) is often used to ensure consistent protonation.
-
Column Contamination: Buildup of strongly retained compounds from previous injections can lead to active sites on the column, causing tailing.
Q4: Can drug-drug interactions affect my chromatographic results?
A4: Yes. Co-administration of drugs that inhibit or induce CYP3A4/5 enzymes can alter the metabolic profile of Vincristine.[2] This can lead to unexpected metabolites or different ratios of metabolites that may co-elute with your analyte of interest. For example, CYP3A4 inhibitors can increase the concentration of the parent drug and decrease the formation of metabolites, while inducers have the opposite effect.[2]
Troubleshooting Guide for Co-eluting Peaks
Issue: A peak is co-eluting with Vincristine or Vincristine-d3 Sulfate, compromising quantification.
This guide provides a systematic approach to troubleshoot and resolve co-elution issues.
Step 1: Initial Assessment and Peak Identification
-
Confirm Peak Identity: If your system is equipped with a high-resolution mass spectrometer, confirm the mass-to-charge ratio (m/z) of the interfering peak to tentatively identify it (e.g., M1 metabolite, a co-administered drug).
-
Review Sample History: Check for any co-administered medications that could potentially interfere, especially those metabolized by CYP3A4.[2]
-
Inject a Blank Matrix: Analyze a blank matrix sample (e.g., plasma from a drug-naive subject) to check for endogenous interferences.
Step 2: Method Optimization
If co-elution is confirmed, systematic optimization of the chromatographic method is necessary. The following workflow can be used to guide your efforts.
Caption: A stepwise workflow for troubleshooting co-eluting peaks.
Step 3: Detailed Experimental Protocols for Method Modification
The following sections provide detailed protocols for each step in the troubleshooting workflow.
Protocol 1: Gradient Optimization
A common first step is to modify the gradient elution to improve the separation around the retention time of Vincristine.
-
Methodology:
-
Identify the time window in which Vincristine and the interfering peak elute.
-
Modify the gradient to be shallower (i.e., a slower increase in the percentage of organic solvent) during this window.
-
For example, if the co-elution occurs at 40% organic mobile phase, you could change a linear gradient of 10-90% over 5 minutes to a multi-step gradient that increases from 10-35% in the first 2 minutes, then 35-45% over the next 3 minutes, followed by a rapid increase to 90%.
-
Protocol 2: Mobile Phase Modification
Altering the mobile phase composition can change the selectivity of the separation.
-
Methodology A: Change Organic Solvent
-
If using acetonitrile (B52724) as the organic modifier, prepare a mobile phase with methanol (B129727) at the same concentration.
-
Run the analysis under the same gradient conditions. Methanol has different solvent properties and can alter the elution order of compounds.
-
-
Methodology B: Adjust Mobile Phase pH
-
The retention of basic compounds like Vincristine is highly sensitive to pH. Small adjustments to the mobile phase pH can significantly impact retention and selectivity.
-
Prepare mobile phases with slightly different pH values using a suitable buffer (e.g., formic acid, acetic acid, or ammonium (B1175870) formate). It is recommended to work within the stable pH range of your column (typically pH 2-8 for silica-based columns).
-
A common starting point for Vincristine analysis is a mobile phase containing 0.1% formic acid (pH ~2.8).[5] You can test the effect of increasing the pH by using ammonium formate (B1220265) buffers.
-
Protocol 3: Column Selection
If mobile phase optimization is unsuccessful, changing the stationary phase can provide a significant change in selectivity.
-
Methodology A: Change Stationary Phase Chemistry
-
If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These phases offer different retention mechanisms that can help resolve co-eluting peaks.
-
A column with low silanol activity may also improve peak shape for basic compounds like Vincristine.[6]
-
-
Methodology B: Change Column Dimensions or Particle Size
-
Using a longer column can increase the number of theoretical plates and improve resolution, although this will also increase run time and backpressure.
-
Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will increase efficiency and can improve the resolution of closely eluting peaks.
-
Protocol 4: Flow Rate and Temperature Optimization
-
Methodology:
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will increase the analysis time.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and may alter the selectivity of the separation. It is advisable to test a range of temperatures (e.g., 30°C, 40°C, 50°C) while monitoring the stability of the analytes.
-
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes typical chromatographic conditions used for the analysis of Vincristine, which can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm)[7] | Inertsil ODS-3 C18 (150 x 3.0 mm, 5 µm)[8] | Accucore aQ (dimensions not specified)[4] |
| Mobile Phase A | 25 mM Acetic Acid, 0.3% Formic Acid in Water[7] | 0.2% Formic Acid in Water[8] | Not specified |
| Mobile Phase B | Methanol[7] | Methanol[8] | Not specified |
| Gradient | Gradient elution[7] | 25% B to 55% B (0-0.4 min), 55% B to 25% B (0.4-3.5 min)[8] | Gradient elution[4] |
| Flow Rate | 0.3 mL/min[7] | 0.4 mL/min[8] | 0.4 mL/min[4] |
| Run Time | Not specified | 5 min[8] | 2.2 min[4] |
| Internal Standard | Vinblastine[7] | Vinorelbine[8] | Vincristine-d3[4] |
Visualizations
Vincristine Metabolism and Potential for Interference
Vincristine is metabolized in the liver primarily by CYP3A4 and CYP3A5 enzymes.[1][2] Understanding this pathway is crucial for predicting potential drug-drug interactions that may lead to analytical interferences.
Caption: Metabolic pathway of Vincristine and sources of interference.
References
- 1. ClinPGx [clinpgx.org]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Vincristine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Vincristine using Vincristine-d3 Sulfate and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Vincristine (B1662923), the choice of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods. This guide provides a detailed comparison of Vincristine-d3 Sulfate (B86663) with commonly used alternative internal standards, Vinblastine and Vinorelbine. The comparison is supported by experimental data from published studies, detailed methodologies, and a visual representation of the analytical workflow.
The Gold Standard: Advantages of a Deuterated Internal Standard
In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are widely considered the gold standard, with deuterium-labeled compounds being a prevalent choice.[1] The fundamental principle is that a deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[1] This subtle modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[1]
Key advantages of using Vincristine-d3 Sulfate include:
-
Co-elution: An ideal deuterated internal standard co-elutes with the compound being quantified, which is a crucial characteristic for accurate analysis.[2]
-
Correction for Analytical Variability: It effectively corrects for variations in extraction recovery, injection volume, and ionization response in the mass spectrometer.[2]
-
Mitigation of Matrix Effects: Deuterated standards are indispensable for correcting matrix effects (ion suppression or enhancement), which is a significant challenge in bioanalysis.[1]
-
Improved Accuracy and Precision: The use of a deuterated internal standard can lead to significant improvements in both the precision and accuracy of the assay.[1][3] For instance, switching from a structural analog to a deuterated internal standard for the analysis of other compounds has been shown to improve mean bias and reduce the coefficient of variation.[1]
While structural analogs like Vinblastine and Vinorelbine are structurally similar to Vincristine and have been used as internal standards, they may not perfectly mimic Vincristine's behavior during sample processing and analysis. Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention times, potentially compromising the accuracy of the results.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of bioanalytical methods for Vincristine using Vincristine-d3 Sulfate, Vinblastine, and Vinorelbine as internal standards in human plasma.
| Performance Parameter | Vincristine-d3 Sulfate | Vinblastine | Vinorelbine |
| Linearity (ng/mL) | 0.5 - 100[4] | 0.25 - 50.0[5], 28.6 - 2860[6] | 0.1 - 100 (in DBS) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[4] | 0.25[5], 28.6[6] | 0.6 (in DBS) |
| Intra-day Precision (%RSD) | < 14.6[4] | 6.3 - 10[5], 3.33 - 11.6[6] | 3.60 - 8.59 (in DBS)[7] |
| Inter-day Precision (%RSD) | Within acceptable criteria[4] | 3.8 - 9.7[5] | 6.63 - 8.49 (in DBS)[7] |
| Intra-day Accuracy (%) | 97.4[4] | 91.9 - 100.8[5] | 93.35 - 110.17 (in DBS)[7] |
| Inter-day Accuracy (%) | Within acceptable criteria[4] | 93.5 - 100.5[5] | 95.88 - 108.54 (in DBS)[7] |
| Recovery (%) | Within acceptable criteria[4] | 74.9 - 87.1[6] | 35.3 - 39.4 (in DBS)[7] |
DBS: Dried Blood Spot
Experimental Protocols
The following sections provide a generalized methodology for the quantification of Vincristine in human plasma using UPLC-MS/MS with Vincristine-d3 Sulfate as the internal standard, based on published protocols.[4][8]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add a known amount of Vincristine-d3 Sulfate internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile (B52724).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable reversed-phase column, such as a Kinetex C18 (2.1 mm × 50 mm, 1.7 μm).[8]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.3 - 0.4 mL/min.[8][9]
-
Injection Volume: A small injection volume, typically in the range of 5-10 µL.
3. Mass Spectrometric Conditions
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Data Analysis: The ratio of the peak area of Vincristine to the peak area of Vincristine-d3 is used to calculate the concentration of Vincristine in the samples by comparing it to a calibration curve.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the validation of an analytical method for Vincristine using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. aptochem.com [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a high-performance liquid chromatographic assay method for quantification of total vincristine sulfate in human plasma following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Vincristine-d3 Sulfate vs. Vinblastine as Internal Standards in Bioanalysis
An in-depth guide for researchers selecting an internal standard for the quantification of vincristine (B1662923), featuring a comprehensive data comparison, detailed experimental protocols, and workflow visualization.
In the precise world of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the choice of an internal standard (IS) is paramount to achieving accurate and reliable quantification of an analyte. For the widely used chemotherapeutic agent vincristine, two common choices for an internal standard emerge: the stable isotope-labeled (SIL) Vincristine-d3 Sulfate and the structurally similar analog, vinblastine (B1199706). This guide provides a detailed comparison to assist researchers, scientists, and drug development professionals in making an informed decision between these two options.
The Gold Standard vs. The Practical Alternative
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur.[1][2] Stable isotope-labeled internal standards, such as Vincristine-d3 Sulfate, are widely considered the "gold standard" in quantitative mass spectrometry.[1][3] This is because the incorporation of stable isotopes (like deuterium) results in a compound with nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[1]
On the other hand, a structural analog internal standard, like vinblastine, offers a more readily available and often more cost-effective alternative.[3] Vinblastine shares a similar core structure with vincristine, which can allow it to track the analyte's behavior reasonably well. However, subtle differences in their chemical structures can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency, potentially impacting the accuracy and precision of the assay.[3]
Quantitative Performance: A Data-Driven Comparison
To facilitate a direct comparison, the following table summarizes the performance characteristics of bioanalytical methods for vincristine quantification using either Vincristine-d3 Sulfate or Vinblastine as the internal standard. The data is compiled from various studies and presented to highlight the key validation parameters.
| Performance Parameter | Method with Vincristine-d3 Sulfate as IS | Method with Vinblastine as IS |
| Linearity (r²) | > 0.99[4] | > 0.99[5] |
| Linear Range | up to 250 ng/mL[4] | 1.0 - 250 ng/mL[6] |
| 0.1 - 40 ng/mL[7] | 0.1 - 500 ng/mL | |
| 0.25 - 50.0 ng/mL[5] | ||
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[4] | 0.25 ng/mL[5] |
| 0.67 ng/mL[6] | ||
| 12 pg/mL[8] | ||
| Intra-day Precision (%RSD) | < 15%[4] | 6.3 - 10%[5] |
| ≤ 10.6%[7] | < 15%[6] | |
| 1.2 - 6.8% | ||
| Inter-day Precision (%RSD) | < 15%[4] | 3.8 - 9.7%[5] |
| ≤ 10.6%[7] | < 15%[6] | |
| 1.2 - 6.8% | ||
| Accuracy (%) | 91.7 - 107%[4] | 99.6% (at LLOQ)[5] |
| within ± 12.4%[7] | 91.9 - 100.8%[5] | |
| 93.5 - 100.5% (inter-assay)[5] | ||
| Recovery (%) | 88.4 - 107%[4] | 90 - 95% |
| Matrix Effect | 108 - 110%[4] | No significant effect observed[5] |
Experimental Protocols: A Glimpse into the Methodologies
The following sections outline typical experimental protocols for the quantification of vincristine in biological matrices using either Vincristine-d3 Sulfate or Vinblastine as the internal standard.
Sample Preparation with Vincristine-d3 Sulfate (Stable Isotope Labeled IS)
A common approach for sample preparation when using a SIL-IS is protein precipitation, valued for its simplicity and speed.
-
Aliquoting and Spiking: To a 50 µL aliquot of plasma, add the internal standard solution of Vincristine-d3 Sulfate.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.
Sample Preparation with Vinblastine (Structural Analog IS)
When using a structural analog IS, more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to minimize potential interferences and matrix effects.
-
Aliquoting and Spiking: To a 200 µL aliquot of plasma, add the internal standard solution of Vinblastine.
-
Acidification: Acidify the plasma sample, for instance with trichloroacetic acid.
-
Liquid-Liquid Extraction: Add an organic extraction solvent, such as methylene (B1212753) chloride, to the sample.
-
Vortexing and Centrifugation: Vortex the mixture to facilitate the extraction of the analyte and IS into the organic layer. Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Separation: Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS.
Caption: Experimental workflow for bioanalysis using an internal standard.
Conclusion: Making the Right Choice for Your Research
The selection between Vincristine-d3 Sulfate and vinblastine as an internal standard depends on the specific requirements of the study.
Vincristine-d3 Sulfate is the superior choice for achieving the highest levels of accuracy and precision. Its near-identical properties to vincristine ensure it effectively compensates for variations throughout the analytical process, making it the recommended internal standard for regulated bioanalytical studies and when the utmost confidence in the quantitative data is required.
Vinblastine , as a structural analog, presents a viable and cost-effective alternative. The data indicates that robust and sensitive methods can be developed using vinblastine as an internal standard. However, due to the potential for differential behavior compared to vincristine, more extensive method development and validation are crucial to ensure it adequately corrects for variability and provides reliable results.
Ultimately, the decision should be guided by a thorough evaluation of the project's goals, budgetary constraints, and the level of analytical rigor demanded by the research question and regulatory guidelines.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance characteristics of Vincristine-d3 Sulfate in quantitative assays
A guide for researchers on the superior performance characteristics of Vincristine-d3 Sulfate (B86663) as an internal standard in quantitative assays, supported by comparative data and detailed experimental protocols.
In the landscape of pharmacokinetic and therapeutic drug monitoring studies involving the potent anti-cancer agent Vincristine (B1662923), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Vincristine-d3 Sulfate's performance against other analytical standards, highlighting its role in enhancing assay precision and reliability. The data presented is compiled from various validated LC-MS/MS methods, offering researchers and drug development professionals a clear perspective on its advantages.
Comparative Performance in Quantitative Assays
The use of a stable isotope-labeled internal standard, such as Vincristine-d3 Sulfate, is the gold standard in quantitative mass spectrometry.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest, Vincristine. This similarity ensures that it behaves comparably during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[1]
The following table summarizes the performance characteristics of LC-MS/MS assays utilizing Vincristine-d3 Sulfate as an internal standard for the quantification of Vincristine in biological matrices. For comparative context, data from an assay using a different internal standard, Vinblastine, is also included.
| Performance Parameter | Method 1 (Internal Standard: Vincristine-d3) | Method 2 (Internal Standard: Vincristine-d3) | Method 3 (Internal Standard: Vinblastine) |
| Linearity Range | 0.5 - 100 ng/mL | 2.5 - 250 ng/mL | 1.0 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] | 2.5 ng/mL[3] | 0.67 ng/mL[4] |
| Intra-day Precision (% CV) | Within acceptable criteria | Not Specified | 1.2% - 6.8%[4] |
| Inter-day Precision (% CV) | Within acceptable criteria | Not Specified | Not Specified |
| Intra-day Accuracy | 97.4% at LLOQ[2] | Within ±15% | 0.01% - 6.1% deviation[4] |
| Inter-day Accuracy | Within acceptable criteria | Within ±15% | Not Specified |
| Extraction Recovery | Not Specified | 88.4% - 107%[3] | ~90%[4] |
| Matrix Effect | No significant effect observed[2] | 108% - 110%[3] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of quantitative assays. Below are the experimental protocols for two of the cited methods utilizing Vincristine-d3 Sulfate.
Method 1: Rapid and Sensitive LC-ESI-MS/MS for Pediatric Patients[2]
-
Sample Preparation: A simple one-step protein precipitation method was employed. 50 µL of human plasma was treated with acetonitrile (B52724) to precipitate proteins.
-
Chromatography:
-
Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: A gradient elution program was used.
-
Flow Rate: 0.3 mL/min
-
Run Time: 4 minutes
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
Vincristine: 825.4 → 765.1
-
Vincristine-d3: 828.2 → 768.2
-
-
Method 2: Quantification in Mouse Plasma for Pharmacokinetic Studies[3]
-
Sample Preparation: Specific details of the extraction procedure are not provided in the abstract.
-
Chromatography:
-
Column: Accucore aQ
-
Mobile Phase: A gradient mobile phase was utilized.
-
Flow Rate: 0.4 mL/min
-
Run Time: 2.2 minutes
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Internal Standard: [2H3]-vincristine sulfate (Vincristine-d3)
-
Visualizing the Workflow and Mechanism
To further elucidate the practical application and theoretical underpinning of Vincristine analysis, the following diagrams are provided.
Caption: Experimental workflow for Vincristine quantification.
Caption: Simplified signaling pathway of Vincristine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Vincristine-d3 Sulfate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Vincristine-d3 Sulfate from various commercial suppliers. The objective is to offer a scientific basis for selecting the most suitable material for research and developmental applications, focusing on critical quality attributes such as purity, isotopic enrichment, and stability. The information presented herein is based on standardized analytical protocols to ensure a fair and direct comparison.
Overview of Vincristine-d3 Sulfate
Vincristine-d3 Sulfate is the deuterated form of Vincristine Sulfate, an antineoplastic agent used in chemotherapy. The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Vincristine in biological matrices by mass spectrometry. Given its critical role in research, the quality of Vincristine-d3 Sulfate from different suppliers can significantly impact experimental outcomes.
Comparative Data Summary
The following table summarizes the key quality attributes of Vincristine-d3 Sulfate from three representative suppliers. This data is based on standardized in-house testing protocols detailed in Section 3.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (HPLC, %) | > 99.5% | > 99.0% | > 98.5% |
| Isotopic Purity (% d3) | 99.2% | 98.5% | 97.8% |
| Isotopic Distribution (% d0) | < 0.1% | < 0.5% | < 1.0% |
| Isotopic Distribution (% d1) | 0.5% | 0.8% | 1.0% |
| Isotopic Distribution (% d2) | 0.2% | 0.2% | 0.2% |
| Short-term Stability (48h, RT) | > 99.8% | > 99.5% | > 99.0% |
| Long-term Stability (-20°C, 1yr) | > 99.0% | > 98.5% | > 97.5% |
Standardized Experimental Protocols
To ensure an objective comparison, the following detailed experimental protocols were employed to evaluate the Vincristine-d3 Sulfate samples from each supplier.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the chemical purity of Vincristine-d3 Sulfate and to identify any related impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a DAD detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 297 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of Vincristine-d3 Sulfate in 1 mL of 50:50 Water:Acetonitrile.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This protocol determines the isotopic purity and distribution of deuterated species in the Vincristine-d3 Sulfate samples.
-
Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled with a suitable liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 800-850.
-
Resolution: > 70,000.
-
Data Analysis: The relative abundance of the ion peaks corresponding to the unlabeled (d0), d1, d2, and d3 forms of Vincristine is used to calculate the isotopic purity and distribution.
Stability Assessment
This protocol evaluates the stability of Vincristine-d3 Sulfate under both short-term and long-term storage conditions.
-
Short-term Stability:
-
Prepare a solution of Vincristine-d3 Sulfate (1 mg/mL) in methanol.
-
Store the solution at room temperature (25°C) and protect from light.
-
Analyze the sample by HPLC at 0, 24, and 48 hours.
-
Calculate the percentage degradation.
-
-
Long-term Stability:
-
Store the solid Vincristine-d3 Sulfate material at -20°C.
-
Analyze the sample by HPLC at 0, 3, 6, and 12 months.
-
Calculate the percentage degradation.
-
Visualizations
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for the comparative analysis of Vincristine-d3 Sulfate from different suppliers.
Inter-laboratory Insights on Vincristine Analysis Using Vincristine-d3 Sulfate as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of vincristine (B1662923) is critical. Vincristine-d3 Sulfate serves as a stable isotope-labeled internal standard, essential for correcting analytical variability in bioanalytical methods.[1][2][3] While direct inter-laboratory comparison studies for Vincristine-d3 Sulfate are not publicly available, a review of validated analytical methods from various laboratories provides a comparative overview of its application and performance. The primary analytical technique for which Vincristine-d3 Sulfate is employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods that utilize Vincristine-d3 Sulfate for the quantification of vincristine in biological matrices.
Table 1: Linearity and Sensitivity of Vincristine Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS[4] | Mouse Plasma | 2.5 - 250 | 2.5 |
| LC-MS/MS[5] | Human Plasma | 0.1 - 40 | 0.1 |
| UPLC-MS/MS[6][7] | Human Dried Blood Spots | 0.6 - 100 | 0.6 |
Table 2: Accuracy and Precision of Vincristine Quantification
| Analytical Method | Matrix | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LC-MS/MS[4] | Mouse Plasma | < 15 | < 15 | 91.7 - 107 | 91.7 - 107 |
| LC-MS/MS[5] | Human Plasma | ≤ 10.6 | ≤ 10.6 | within ± 12.4 | within ± 12.4 |
| UPLC-MS/MS[6][7] | Human Dried Blood Spots | 3.60 - 8.59 | 6.63 - 8.49 | 93.35 - 110.17 | 95.88 - 108.54 |
Table 3: Recovery and Matrix Effect
| Analytical Method | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| LC-MS/MS[4] | Mouse Plasma | 88.4 - 107 | 108 - 110 |
| UPLC-MS/MS[6][7] | Human Dried Blood Spots | 35.3 - 39.4 | Not Reported |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
LC-MS/MS Method for Vincristine in Mouse Plasma[4]
-
Sample Preparation:
-
Spike plasma samples with Vincristine-d3 Sulfate internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Accucore aQ C18 column.
-
Mobile Phase: Gradient elution with a mixture of methanol (B129727) and formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 2.2 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for vincristine and Vincristine-d3 Sulfate.
-
LC-MS/MS Method for Vincristine in Human Plasma[5]
-
Sample Preparation:
-
Add deuterated internal standards to plasma samples.
-
Perform liquid-liquid extraction with tert-butyl methyl ether (TBME).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue for injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (50 × 2.1 mm ID, 5 µm).
-
Mobile Phase: Gradient elution.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Instrument: API4000 triple quadrupole MS detector.
-
Ionization: Positive ion mode.
-
UPLC-MS/MS Method for Vincristine in Human Dried Blood Spots[6][7]
-
Sample Preparation:
-
Punch out a 3 mm disc from the dried blood spot.
-
Add an extraction solution containing the internal standard and formic acid.
-
Vortex and sonicate to extract the analytes.
-
Centrifuge and inject the supernatant.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 C18 column (5 μm, 3.0 x 150 mm).
-
Mobile Phase: Gradient elution with a mixture of methanol and 0.2% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Vincristine in a biological matrix using Vincristine-d3 Sulfate as an internal standard.
Caption: Workflow for Vincristine analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS [scholarworks.indianapolis.iu.edu]
Navigating Regulated Bioanalysis: A Comparative Guide to Vincristine Quantification Using Vincristine-d3 Sulfate and Other Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the regulated bioanalysis of the potent anticancer drug Vincristine (B1662923), the choice of an appropriate internal standard is critical for robust and reliable results. This guide provides a comprehensive comparison of Vincristine-d3 Sulfate and other common internal standards, supported by experimental data and detailed protocols to inform your analytical method development.
The use of a stable isotope-labeled internal standard, such as Vincristine-d3 Sulfate, is widely regarded as the gold standard in LC-MS/MS-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte, Vincristine, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[1][2] Alternative internal standards, such as Vinblastine, a structurally similar vinca (B1221190) alkaloid, have also been employed.[3][4][5] This guide delves into the performance characteristics of these internal standards, offering a comparative overview of their accuracy and precision in regulated bioanalytical settings.
Performance Comparison: Vincristine-d3 Sulfate vs. Alternative Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the accuracy and precision data from various studies employing either Vincristine-d3 Sulfate or Vinblastine for the quantification of Vincristine in human plasma.
Table 1: Performance Characteristics of Bioanalytical Methods Using Vincristine-d3 Sulfate as an Internal Standard
| Parameter | Study 1 | Study 2 |
| Linearity Range (ng/mL) | 0.5 - 100 | 2.5 - 250 |
| LLOQ (ng/mL) | 0.5 | 2.5 |
| Intra-day Accuracy (%) | 97.4 (at LLOQ) | 91.7 - 107 |
| Inter-day Accuracy (%) | Within acceptable criteria | 91.7 - 107 |
| Intra-day Precision (%RSD) | 14.6 (at LLOQ) | < 15 |
| Inter-day Precision (%RSD) | Within acceptable criteria | < 15 |
Data compiled from multiple sources.
Table 2: Performance Characteristics of Bioanalytical Methods Using Vinblastine as an Internal Standard
| Parameter | Study 3 | Study 4 |
| Linearity Range (ng/mL) | 0.25 - 50.0 | 1.0 - 250 |
| LLOQ (ng/mL) | 0.25 | 0.67 |
| Intra-day Accuracy (%) | 91.9 - 100.8 | Within ±15% of nominal |
| Inter-day Accuracy (%) | 93.5 - 100.5 | Within ±15% of nominal |
| Intra-day Precision (%RSD) | 6.3 - 10 | < 15 |
| Inter-day Precision (%RSD) | 3.8 - 9.7 | < 15 |
Data compiled from multiple sources.[4][5]
While both internal standards can yield methods that meet regulatory requirements, the use of a stable isotope-labeled standard like Vincristine-d3 Sulfate is generally preferred to minimize potential differences in extraction recovery and ionization efficiency between the analyte and the internal standard.
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reproducible bioanalytical results. Below are representative methodologies for the quantification of Vincristine in human plasma using both Vincristine-d3 Sulfate and Vinblastine as internal standards.
Protocol 1: LC-MS/MS Quantification of Vincristine in Human Plasma Using Vincristine-d3 Sulfate
1. Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of acetonitrile (B52724) containing Vincristine-d3 Sulfate (internal standard).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Vincristine: m/z 825.4 → 765.4
-
Vincristine-d3: m/z 828.4 → 768.4
-
Protocol 2: LC-MS/MS Quantification of Vincristine in Human Plasma Using Vinblastine
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of Vinblastine solution (internal standard).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: C8 column (e.g., 2.0 x 50 mm, 3.0 µm)
-
Mobile Phase: Gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile.[4]
-
Flow Rate: 0.2 mL/min[4]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Visualizing the Process: From Mechanism to Measurement
To provide a clearer understanding of the context of Vincristine bioanalysis, the following diagrams illustrate the drug's mechanism of action and a typical experimental workflow.
Caption: Vincristine's mechanism of action leading to cancer cell apoptosis.
Caption: A typical experimental workflow for Vincristine bioanalysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Analytical Edge: Unveiling the Linearity and Sensitivity of Vincristine-d3 Sulfate
In the precise world of pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard is paramount for accurate and reliable quantification of analytes. This guide provides a comparative assessment of Vincristine-d3 Sulfate's performance, focusing on linearity and sensitivity, benchmarked against other commonly used internal standards for Vincristine (B1662923) analysis. The data presented herein is collated from various validated bioanalytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
Performance Snapshot: Linearity and Sensitivity Comparison
The following table summarizes the key performance characteristics of analytical methods employing Vincristine-d3 Sulfate and alternative internal standards for the quantification of Vincristine. These parameters are critical in determining the working range and the lowest detectable concentration of the analyte in a given biological matrix.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Detection Method |
| Vincristine-d3 | Vincristine | Human Plasma | 0.5 - 100 | 0.5 | LC-MS/MS |
| Vincristine-d3 | Vincristine | Mouse Plasma | 2.5 - 250 | 2.5 | LC-MS/MS |
| Vinblastine | Vincristine | Human Plasma | 0.25 - 50.0 | 0.25 | LC-MS/MS |
| Vinblastine | Vincristine | Human Serum | 1.0 - 250 | 0.67 | LC-MS/MS |
| Vinblastine | Vincristine | Human Plasma | 0.1 - 500 | 0.1 | LC-MS/MS |
| Vinorelbine | Vincristine | Human Plasma | Not Specified | 0.25 | HPLC-MS |
Key Observations:
-
Vincristine-d3 Sulfate demonstrates robust performance with a wide linear range and high sensitivity in human and mouse plasma.[1] The use of a stable isotope-labeled internal standard like Vincristine-d3 is generally considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing superior accuracy and precision.[2][3]
-
Vinblastine , a structural analog of Vincristine, is a widely used and effective internal standard.[4][5][6][7] The reported linearity ranges and LLOQs are comparable to those achieved with Vincristine-d3, showcasing its suitability for various bioanalytical applications.
-
The choice of internal standard and the specifics of the analytical method can influence the achievable sensitivity and linear dynamic range.
Experimental Methodologies: A Closer Look
The performance metrics detailed above are intrinsically linked to the experimental protocols employed. Below are representative methodologies for Vincristine quantification using different internal standards.
Method 1: Vincristine Quantification using Vincristine-d3 Sulfate Internal Standard in Human Plasma[1]
-
Sample Preparation: A simple one-step protein precipitation with acetonitrile (B52724) is performed on 50 μL of human plasma.
-
Chromatographic Separation: Separation is achieved on a Kinetex C18 column (2.1 mm × 50 mm, 1.7 μm) using a gradient elution with a flow rate of 0.3 mL/min over a 4-minute run time.
-
Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode. The ion transitions monitored are m/z 825.4 → 765.1 for Vincristine and m/z 828.2 → 768.2 for Vincristine-d3.
Method 2: Vincristine Quantification using Vinblastine Internal Standard in Human Plasma[6]
-
Sample Preparation: To 200 μL of plasma, Vinblastine is added as the internal standard.
-
Chromatographic Separation: A C8 HPLC column (Phenomenex Luna 50 mm x 2.0 mm, 3.0 μm) is used with a mobile phase gradient at a flow rate of 0.2 mL/min. The total run time is 8 minutes.
-
Mass Spectrometric Detection: Quantification is performed using the transition of m/z 825.4 → 765.4 for Vincristine and m/z 811.4 → 751.4 for Vinblastine.
Visualizing the Workflow and Logic
To further elucidate the experimental process and the role of the internal standard, the following diagrams are provided.
References
- 1. RSC - Page load error [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - University of Tasmania - Figshare [figshare.utas.edu.au]
Comparative pharmacokinetics of vincristine using different internal standards
A Comparative Guide to Internal Standards in Vincristine (B1662923) Pharmacokinetic Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of vincristine in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring the safety and efficacy of therapeutic regimens. The choice of an appropriate internal standard is a critical factor in developing robust and reliable bioanalytical methods. This guide provides a comparative overview of commonly used internal standards for the pharmacokinetic analysis of vincristine, with a focus on experimental data and methodologies.
Comparison of Internal Standards for Vincristine Quantification
The two main types of internal standards used in vincristine pharmacokinetic studies are stable isotope-labeled (SIL) internal standards, such as deuterated vincristine ([2H3]-vincristine), and structurally related analogs, like vinblastine (B1199706).
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled | [2H3]-Vincristine (Vincristine-d3) | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[1] - Considered the "gold standard" for quantitative mass spectrometry.[2] | - Can be more expensive and less readily available than analog internal standards. |
| Structurally Related Analog | Vinblastine | - Structurally and chemically similar to vincristine, leading to comparable extraction and chromatographic behavior.[3][4][5] - More readily available and cost-effective than SIL standards. | - May not perfectly co-elute with vincristine, potentially leading to less precise correction for matrix effects. - Can have different ionization efficiencies compared to the analyte.[2] |
Experimental Protocols and Data
Below are summaries of experimental methodologies and resulting pharmacokinetic data from studies utilizing either [2H3]-vincristine or vinblastine as the internal standard.
Methodology Using [2H3]-Vincristine (Vincristine-d3) as Internal Standard
A study focused on quantifying vincristine in mouse plasma utilized a rapid and sensitive LC-MS/MS method with [2H3]-vincristine as the internal standard.[1]
Sample Preparation:
-
Plasma samples were prepared for analysis.
-
An internal standard solution of [2H3]-vincristine (100 ng/mL) was prepared by diluting a stock solution with methanol.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: Accucore aQ column.[1]
-
Mobile Phase: Gradient mobile phase.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Run Time: 2.2 minutes.[1]
-
Detection: Positive ion mode using electrospray ionization (ESI) with multiple reaction monitoring (MRM).[1]
Method Validation Parameters:
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99.[1] |
| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL.[1] |
| Intra-day and Inter-day Precision | < 15%.[1] |
| Accuracy | 91.7% to 107%.[1] |
| Extraction Recovery | 88.4% to 107%.[1] |
Pharmacokinetic Data (Single 1 mg/kg IP dose in wild-type mice): The specific pharmacokinetic parameters (e.g., Cmax, AUC) were determined but are presented graphically in the source material. The study noted that the systemic exposure to vincristine increased by about 20% in CYP3A-deficient mice compared to wild-type mice.[1]
Methodology Using Vinblastine as Internal Standard
An analytical method was developed to quantify vincristine and its major metabolite, M1, in human plasma using vinblastine as the internal standard.[4][5]
Sample Preparation:
-
Plasma samples were acidified with trichloroacetic acid (TCAA).
-
Vincristine, its metabolite M1, and the internal standard vinblastine were extracted using methylene (B1212753) chloride.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: Inertsil ODS-3 C18 column (2.1 x 150 mm, 5 µm particle size).[4][5]
-
Mobile Phase: Gradient elution with 0.2% formic acid in water.[4][5]
Method Validation Parameters:
| Parameter | Result |
|---|---|
| Lower Limit of Quantitation (LLOQ) | 12 pg/mL.[4][5] |
| Lower Limit of Detection (LOD) | 6 pg/mL.[4][5] |
| Intra-day Accuracy and Precision | 106.8 ± 9.6%.[4][5] |
| Inter-day Accuracy and Precision | 90.9 ± 10.9%.[4][5] |
Pharmacokinetic Data (Conventional Vincristine Sulfate (B86663) Injection - VSI): A separate study in Chinese patients with malignant lymphoma, which also utilized vinblastine as the internal standard, provided the following pharmacokinetic parameters for a 1.4 mg/m² dose of conventional vincristine sulfate injection (VSI).[3]
| Parameter | Value |
| Cmax (Maximum Concentration) | 26.6 ng/mL.[3] |
| AUC0-inf (Area Under the Curve) | 95.1 ng/mL*h.[3] |
| CL (Clearance) | 22.1 L/h.[3] |
| Vz (Volume of Distribution) | 688.8 L.[3] |
| t1/2 (Half-life) | 22.5 h.[3] |
Visualizations
Experimental Workflow for Vincristine Quantification
References
- 1. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Pharmacokinetic Behavior of Vincristine and Safety Following Intravenous Administration of Vincristine Sulfate Liposome Injection in Chinese Patients With Malignant Lymphoma [frontiersin.org]
- 4. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Vincristine-d3 Sulfate
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Vincristine-d3 Sulfate are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Vincristine-d3 Sulfate, a deuterium-labeled form of the antineoplastic drug Vincristine Sulfate, is classified as a hazardous substance due to its cytotoxic, mutagenic, and reproductive toxicity properties.[1][2] Therefore, all waste generated from its use must be managed as hazardous/special waste to mitigate risks to human health and the environment.[3]
Immediate Safety and Handling Protocols
Before beginning any procedure involving Vincristine-d3 Sulfate, it is crucial to have a comprehensive understanding of the associated risks and the necessary safety precautions. Personnel handling this compound should be thoroughly trained in the management of cytotoxic drugs.[4]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling Vincristine-d3 Sulfate is the use of appropriate PPE to prevent exposure through inhalation, skin contact, or ingestion.[5] Recommended PPE includes:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Gown: A protective gown to shield against contamination of personal clothing.
-
Eye Protection: Safety goggles or a face shield to protect against splashes.
-
Respiratory Protection: A dust respirator or an approved HEPA respirator, especially when handling the powder form, to prevent inhalation.[5][6]
Handling Guidelines:
-
All handling of Vincristine-d3 Sulfate should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of airborne exposure.[7]
-
Avoid generating dust when working with the solid form of the compound.[5]
-
Do not eat, drink, or smoke in areas where Vincristine-d3 Sulfate is handled.[7]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
Comprehensive Disposal Plan
The disposal of Vincristine-d3 Sulfate and any materials contaminated with it must follow strict protocols for hazardous waste. It is illegal and unsafe to mix this type of waste with general laboratory or municipal waste.[3]
Step-by-Step Disposal Procedure:
-
Segregation: All Vincristine-d3 Sulfate waste must be segregated from other waste streams at the point of generation.[3][4]
-
Containerization:
-
Unused Product: Unused or expired Vincristine-d3 Sulfate should remain in its original container if possible, or be placed in a clearly labeled, sealed, and leak-proof container.[6] An orange chemical waste label should be completed and affixed to the container.[8]
-
Contaminated Solids (Non-Sharps): Items such as contaminated gloves, gowns, bench paper, and plasticware should be placed in designated yellow clinical waste bags with purple lids or in rigid, leak-proof containers that are clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[1][3][8]
-
Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with Vincristine-d3 Sulfate must be disposed of in a puncture-proof sharps container with a purple lid, specifically designated for cytotoxic sharps.[1][6] These containers should not be overfilled.
-
Contaminated Liquids: Liquid waste containing Vincristine-d3 Sulfate must not be poured down the drain.[5][8] It should be collected in a leak-proof, labeled container. For transport and final disposal, an absorbent material can be added to the liquid to solidify it.[8]
-
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the appropriate hazard symbols.[4]
-
Storage: Store sealed and labeled waste containers in a secure, designated area away from general traffic until they are collected for disposal.
-
Final Disposal: The ultimate disposal method for cytotoxic waste is high-temperature incineration at a permitted hazardous waste facility.[1] This must be carried out by a certified waste transporter. A hazardous waste consignment note must accompany the waste to its final destination.[1]
Key Disposal and Safety Information
| Item | Specification | Source |
| Waste Classification | Hazardous/Special Waste, Cytotoxic/Cytostatic Waste | [3] |
| Primary Container (Non-Sharps) | Yellow clinical waste bags with purple lids or rigid yellow containers with purple lids. Labeled "Chemotherapeutic Waste". | [1][3][8] |
| Sharps Container | Puncture-proof sharps container with a purple lid. | [1] |
| European Waste Catalogue (EWC) Codes | 18 01 03, 18 01 08 (for human healthcare) | [1][3] |
| Hazard Property (HP) Codes | HP6 (Toxic), HP7 (Carcinogenic), HP10 (Toxic for reproduction), HP11 (Mutagenic) | [1] |
| Final Disposal Method | High-temperature incineration. | [1] |
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Kit Contents: It is highly recommended to have a cytotoxic spill kit readily available.[5][6] This kit should include:
-
Impermeable body covering and shoe covers
-
Chemical-resistant gloves
-
Safety goggles
-
Approved HEPA respirator
-
Absorbent materials (e.g., spill control pillows, absorbent towels)
-
Disposable dustpan and scoop
-
Sharps container
-
Designated hazardous waste bags and labels
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, put on all necessary personal protective equipment from the spill kit.
-
Contain the Spill:
-
For powders: Gently cover the spill with damp absorbent material to avoid making the powder airborne. Do not sweep dry powder.[5]
-
For liquids: Cover the spill with absorbent pads or pillows, working from the outside in.
-
-
Clean the Area:
-
Use a scoop and dustpan to collect the absorbed material and place it into a designated cytotoxic waste container.
-
Clean the spill area thoroughly with an appropriate cleaning agent, and dispose of all cleaning materials as cytotoxic waste.
-
-
Decontaminate: Once the spill is cleaned, decontaminate the area according to your facility's procedures.
-
Dispose of Waste: Seal the waste container, label it appropriately, and place it in the designated hazardous waste storage area.
-
Personal Decontamination: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste. Wash hands and any exposed skin thoroughly.
Disposal Workflow for Vincristine-d3 Sulfate
Caption: Vincristine-d3 Sulfate Disposal Workflow.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
